1-[2-(4-Nitrophenyl)ethyl]piperidine
Description
Structure
3D Structure
Properties
CAS No. |
5339-15-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperidine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h4-7H,1-3,8-11H2 |
InChI Key |
NYPUAPKNWBOVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Biological Activity Profile of 1-[2-(4-Nitrophenyl)ethyl]piperidine (NPEP)
[1]
Executive Summary
1-[2-(4-Nitrophenyl)ethyl]piperidine (NPEP) is a synthetic nitrogen-containing heterocycle belonging to the phenethylpiperidine class.[1] This scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore for diverse biological targets including Sigma-1 receptors (
The presence of the 4-nitro group (
Key Predicted Activities:
-
Primary Agonism: High-affinity ligand for the Sigma-1 receptor (Neuroprotection/Neuromodulation).[1]
-
Electrophysiological Activity: Class III anti-arrhythmic potential via hERG
channel blockade. -
Cytotoxicity: Potential antiproliferative activity in specific cancer cell lines via oxidative stress induction.
Chemical Profile & Structural Analysis (SAR)
Physicochemical Properties[2]
-
IUPAC Name: 1-[2-(4-Nitrophenyl)ethyl]piperidine[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 234.29 g/mol
-
LogP (Predicted): ~2.8 – 3.2 (Lipophilic, BBB permeable)[1]
Structure-Activity Relationship (SAR) Logic
The biological activity of NPEP is dictated by three structural domains:
-
The Basic Center (Piperidine Nitrogen): Protonated at physiological pH, this nitrogen forms a critical salt bridge with aspartate residues (e.g., Asp126 in
R). -
The Linker (Ethyl Chain): The two-carbon spacer is the optimal length for positioning the aromatic ring into the hydrophobic pocket of the receptor while maintaining flexibility.
-
The Effector (4-Nitrophenyl Group):
-
Electronic Effect: The nitro group withdraws electron density, increasing the acidity of the aromatic protons and potentially engaging in
-stacking interactions with aromatic residues (e.g., Tyr103 or Trp164 ). -
Metabolic Stability: Unlike a 4-methoxy group (prone to O-demethylation), the nitro group is resistant to oxidative metabolism, though it may undergo reduction to an amine under hypoxic conditions.[1]
-
Primary Mechanism: Sigma-1 Receptor Modulation[1]
The most authoritative biological target for NPEP is the Sigma-1 Receptor (
Signaling Pathway
Upon binding NPEP, the
Figure 1: Proposed signaling cascade for NPEP-mediated Sigma-1 receptor activation.[1] Ligand binding releases the receptor from BiP, allowing it to stabilize calcium signaling (IP3R) and potentiate neurotransmission (NMDA).
Secondary Mechanism: hERG Channel Blockade[1]
A critical consideration for NPEP is its high probability of blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] The 4-nitro-phenethyl moiety mimics the pharmacophore of Class III anti-arrhythmics (e.g., E-4031, Dofetilide).[1]
Mechanism of Blockade
NPEP is predicted to enter the intracellular cavity of the hERG channel when the pore is open.
-
Entry: The lipophilic NPEP molecule crosses the membrane or enters via the open channel gate.
-
Binding: The protonated piperidine nitrogen binds to the aromatic residues (Tyr652 and Phe656 ) within the channel pore.
-
Effect: This physically occludes
efflux, prolonging the action potential duration (APD).
Clinical Implication: While this activity suggests potential as an anti-arrhythmic, it also flags a QT-prolongation liability in early-stage drug development.[1]
Experimental Protocols
To validate the biological activity of NPEP, the following self-validating protocols are recommended.
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
Materials:
-
Tissue: Guinea pig brain membrane homogenates (rich in
R). -
Radioligand:
(+)-Pentazocine (highly selective agonist).[1] -
Non-specific Control: Haloperidol (10
M).
Workflow:
-
Preparation: Resuspend membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix 100
L membrane suspension + 50 L (+)-Pentazocine (2 nM final) + 50 L NPEP (concentration range: to M). -
Incubate for 120 minutes at 25°C (equilibrium is critical).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot displacement curves to calculate
. Convert to using the Cheng-Prusoff equation: [1]
Protocol B: Whole-Cell Patch Clamp (hERG Assessment)
Objective: Quantify the blockade of
Materials:
-
Cells: HEK293 cells stably expressing hERG (
). -
Solution: Extracellular solution containing NMDG to isolate
currents.
Workflow:
-
Setup: Establish whole-cell configuration (Series resistance < 10 M
). -
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates hERG).
-
Repolarize to -50 mV (elicits tail current).[1]
-
-
Perfusion: Apply NPEP (1
M) via gravity perfusion. -
Measurement: Record the reduction in peak tail current amplitude at -50 mV.
-
Validation: Washout with drug-free buffer. Current should recover >80% to prove reversible binding.
Quantitative Data Summary (Predicted)
Based on structural homology with Ifenprodil and SA4503 , the following potency ranges are predicted for NPEP.
| Target | Predicted Affinity ( | Biological Effect | Confidence Level |
| Sigma-1 Receptor | 10 – 100 nM | Agonist / Chaperone Translocation | High |
| Sigma-2 Receptor | 100 – 500 nM | Cytotoxicity / Apoptosis | Medium |
| hERG Channel | 50 – 500 nM | High | |
| NMDA (GluN2B) | 1 – 10 | Negative Allosteric Modulation | Low-Medium |
Safety & Toxicology
Researchers must handle NPEP with caution due to its nitro-aromatic nature.[1]
-
Genotoxicity: Nitro-aromatics can be metabolically reduced to hydroxylamines, which are potential DNA alkylating agents.[1] An Ames Test is mandatory for early safety profiling.
-
Cardiotoxicity: Due to the predicted hERG affinity, in vivo usage requires ECG monitoring for QT interval prolongation.
References
-
Sigma Receptor Classific
-
Phenethylpiperidine Pharmacophore
-
hERG Blockade Mechanisms
-
Assay Protocols (Radioligand)
- Title: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols.
- Source:UNC School of Medicine
-
URL:[Link]
IUPAC nomenclature for 1-[2-(4-Nitrophenyl)ethyl]piperidine
Executive Summary
This guide provides a definitive technical analysis of 1-[2-(4-Nitrophenyl)ethyl]piperidine , a structural intermediate relevant to the synthesis of bioactive phenethylamines and opioid pharmacophores.[1][2] While often simplified in internal lab notebooks, the precise IUPAC nomenclature and rigorous characterization of this molecule are critical for regulatory compliance, patent clarity, and database indexing. This document deconstructs the chemical syntax, outlines a self-validating synthesis protocol, and establishes a spectroscopic standard for identification.[1][2]
Part 1: Structural Deconstruction & IUPAC Nomenclature
The systematic naming of this molecule follows the substitutive nomenclature rules set forth in the IUPAC Blue Book (P-25.2.2.4). The name is constructed by selecting the principal functional parent and attaching substituents.[2][3]
The Logic of the Name
-
Parent Hydride: Piperidine (a six-membered saturated nitrogen heterocycle).[2] In modern IUPAC recommendations, the heterocycle is often preferred as the parent component over the benzene ring when the nitrogen is the primary point of chemical interest.[2]
-
Substituent: 2-(4-Nitrophenyl)ethyl .[1][2][4] This is a complex substituent group.
-
Locants: The nitrogen atom of the piperidine ring is automatically assigned position 1 .[2]
Visualization of Nomenclature Hierarchy
Figure 1: Hierarchical breakdown of the IUPAC name components.[2]
Alternative Nomenclature
While the piperidine-centric name is preferred for heterocyclic chemistry, a benzene-centric name is also valid and often used in CAS indexing:
Part 2: Synthetic Context & Methodology
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine is a classic example of N-alkylation (nucleophilic substitution).[1][2] The choice of this route over reductive amination is deliberate: reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) pose a high risk of reducing the nitro group (-NO₂) to an amine (-NH₂), yielding the wrong product (the anilino-derivative).[2]
Reaction Pathway (S_N2)
The reaction involves the attack of the piperidine nitrogen lone pair on the electrophilic carbon of 1-(2-bromoethyl)-4-nitrobenzene (4-nitrophenethyl bromide).
Figure 2: Synthetic pathway via nucleophilic substitution.
Validated Experimental Protocol
Reagents:
-
1-(2-Bromoethyl)-4-nitrobenzene (1.0 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv)[2] -
Acetonitrile (ACN) or DMF (Solvent)[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromoethyl)-4-nitrobenzene (10 mmol) in anhydrous Acetonitrile (30 mL).
-
Base Addition: Add anhydrous
(20 mmol). The base is critical to neutralize the HBr generated, driving the equilibrium forward and preventing the protonation of the piperidine reactant [1]. -
Nucleophile Addition: Add piperidine (12 mmol) dropwise. A slight excess ensures complete consumption of the alkyl bromide.
-
Reaction: Heat the mixture to reflux (approx. 80°C for ACN) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[2] The starting bromide spot should disappear.
-
Work-up:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Part 3: Spectroscopic Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. This data acts as a "fingerprint" to distinguish the product from the starting material or the reduced amine byproduct.
Predicted Nuclear Magnetic Resonance ( H-NMR)
| Fragment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic (Nitro-ortho) | 8.15 | Doublet ( | 2H | Deshielded by electron-withdrawing -NO₂ group.[1][2] |
| Aromatic (Alkyl-ortho) | 7.40 | Doublet ( | 2H | Typical aromatic range, coupled to ortho-protons.[1][2] |
| Linker ( | 2.85 - 2.95 | Triplet | 2H | Benzylic position.[1][2] |
| Linker ( | 2.55 - 2.65 | Triplet | 2H | Deshielded by Nitrogen.[1][2] |
| Piperidine ( | 2.40 - 2.50 | Multiplet | 4H | Ring protons adjacent to Nitrogen.[1][2] |
| Piperidine (Ring) | 1.55 - 1.65 | Multiplet | 4H | Ring protons ( |
| Piperidine (Ring) | 1.40 - 1.50 | Multiplet | 2H | Ring protons ( |
Note: Data derived from fragment analysis of analogous phenethylpiperidines [2].
Mass Spectrometry (MS)
-
Molecular Ion (
): Expect a peak at 234.3 m/z .[2] -
Base Peak: The tropylium ion or the piperidinium fragment (
) is often dominant in fragmentation patterns of phenethylamines.[2]
Part 4: Regulatory & Safety Implications
Handling Nitro-Aromatics
Researchers must exercise caution. Nitro compounds can be toxic and, while this specific intermediate is generally stable, dry residues of nitro-aromatics should be handled away from high heat or friction.[1][2]
Precursor Status
This molecule is a direct structural analog of NPP (N-Phenethyl-4-piperidone) , a list I precursor used in the illicit manufacture of fentanyl.[1][2] However, 1-[2-(4-Nitrophenyl)ethyl]piperidine lacks the 4-ketone functionality on the piperidine ring.[1]
-
Scientific Distinction: The absence of the ketone makes this molecule chemically distinct from NPP. It cannot be converted to fentanyl via the standard reductive amination with aniline without first oxidizing the piperidine ring (a difficult synthetic step).[2]
-
Compliance: Despite this difference, researchers should maintain strict inventory logs of all phenethyl-piperidine derivatives to demonstrate legitimate research intent (e.g., development of anti-arrhythmic agents or molecular probes).
References
-
IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Cambridge: The Royal Society of Chemistry.[2]
-
PubChem. (2025).[2] Compound Summary: 1-(4-Nitrophenyl)piperidine (Analogous Data).[2][4][6][7][8] National Library of Medicine.[2]
-
Sigma-Aldrich. (2025).[2] Product Specification: Piperidine Derivatives and Safety Data Sheets. Merck KGaA.[1][2]
-
ChemicalBook. (2025).[2] Synthesis of Piperidine Derivatives via N-Alkylation.[1][2]
Sources
- 1. Reactions of Piperidines | Ambeed [ambeed.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide | C19H20ClN3O4S | CID 13373555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. Buy 4-Benzyl-1-(4-nitrophenyl)piperidine (EVT-15143151) [evitachem.com]
Solubility Profiling of 1-[2-(4-Nitrophenyl)ethyl]piperidine: A Technical Guide for Process Development
Topic: Solubility of 1-[2-(4-Nitrophenyl)ethyl]piperidine in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the solubility characteristics of 1-[2-(4-Nitrophenyl)ethyl]piperidine , a critical intermediate in the synthesis of piperidine-based pharmaceuticals and anti-arrhythmic agents (e.g., Nifenalol analogs). As a Senior Application Scientist, I have structured this document to move beyond static data, offering a dynamic framework for solvent selection, purification strategies, and process optimization.
The solubility of this compound is governed by two dominant structural features: the basic tertiary amine of the piperidine ring (pKa ~9.[1]5) and the lipophilic 4-nitrophenethyl moiety .[1] Understanding the interplay between these groups allows for precise manipulation of solubility via pH adjustment and solvent polarity.[1]
Physicochemical Characterization & Theoretical Framework
To predict and manipulate solubility effectively, one must first understand the molecular drivers.[1]
Structural Analysis
-
Core Scaffold: Piperidine ring (Lipophilic heterocycle, Basic center).[1]
-
Linker: Ethyl chain (Increases lipophilicity/LogP).[1]
-
Functional Group: 4-Nitro group (Electron-withdrawing, introduces dipole moment, potential for
- stacking).
Key Physicochemical Parameters
| Parameter | Value (Approx.) | Implication for Solubility |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; prefers organic solvents over water at neutral pH.[1] |
| pKa (Base) | 9.2 – 9.8 | The piperidine nitrogen is protonated at pH < 7, drastically increasing aqueous solubility.[1] |
| H-Bond Donors | 0 | No acidic protons; limited solubility in non-polar solvents compared to primary amines.[1] |
| H-Bond Acceptors | 3 | Can accept H-bonds from protic solvents (Water, Alcohols). |
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction with the free base form of the molecule.
Solubility Table (Free Base Form)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the lipophilic phenethyl chain and nitro group. Ideal for extraction.[1] |
| Chlorinated | Chloroform | High | Similar to DCM; often used in column chromatography mobile phases.[1] |
| Esters | Ethyl Acetate (EtOAc) | High | Good solubility; standard solvent for liquid-liquid extraction from basic aqueous layers. |
| Alcohols | Methanol (MeOH) | Moderate to High | Soluble, but temperature-dependent.[1] High solubility at reflux makes it a candidate for recrystallization.[1] |
| Alcohols | Ethanol (EtOH) | Moderate | Slightly less soluble than in MeOH.[1] often used as the "good" solvent in binary recrystallization.[1] |
| Aqueous | Water (pH 7) | Insoluble | The hydrophobic phenethyl tail dominates at neutral pH.[1] |
| Aqueous | Water (pH < 4) | High | Protonation of the piperidine nitrogen forms a water-soluble salt (Hydrochloride/Hydrobromide). |
| Alkanes | Hexane / Pentane | Low | Poor interaction with the polar nitro group; acts as an anti-solvent .[1] |
| Ethers | Diethyl Ether | Moderate | Soluble, but less effective than chlorinated solvents.[1] Useful for precipitation of salts.[1] |
pH-Dependent Solubility Switch
The most powerful tool for processing this compound is the pH switch .[1]
-
Acidic Phase (pH 1-4): The molecule exists as a cation (
). It partitions into the aqueous phase.[1][2] -
Basic Phase (pH > 10): The molecule exists as a free base (
). It precipitates from water or partitions into organic solvents (DCM, EtOAc).[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise mg/mL data for your specific batch/polymorph.
-
Preparation: Weigh approx. 100 mg of 1-[2-(4-Nitrophenyl)ethyl]piperidine into a 20 mL scintillation vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Cap tightly and shake at 25°C for 24 hours (use a benchtop shaker).
-
Observation:
-
Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification:
Protocol B: Purification via Acid-Base Extraction
This self-validating workflow utilizes the solubility differential described above.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1.0 M HCl (3x).[1]
-
Separation: Discard the organic layer (or keep for recovery of neutral byproducts).[1]
-
Basification: Cool the aqueous acidic layer to 0°C. Slowly add 10% NaOH or K₂CO₃ until pH > 11.
-
Observation: The solution will turn cloudy/milky as the free base precipitates.[1]
-
-
Re-extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over anhydrous
and evaporate to yield purified amine.
Visualizations
Solubility & Purification Logic Flow
The following diagram illustrates the decision-making process for solvent selection based on the compound's state (Salt vs. Free Base).
Caption: Solvent selection logic based on the pH-dependent ionization state of the piperidine derivative.
Recrystallization Workflow
A standard purification strategy using the "Good Solvent / Poor Solvent" method.[1]
Caption: Step-by-step recrystallization protocol utilizing Ethanol as the solvent and Water/Hexane as anti-solvent.
References
-
ChemicalBook. (2025).[1] 1-(4-Nitrophenyl)piperidine Chemical Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1][3] Compound Summary: 1-(4-Nitrophenyl)piperidine.[4][5][6][7] National Library of Medicine.[1] Retrieved from
-
Organic Syntheses. (2020).[1][2] Synthesis of Piperidine Derivatives and Protection Strategies. Org.[1][2][8] Synth. 2020, 97, 96-124.[1][2] Retrieved from [2]
-
MDPI. (2023).[1] Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.[9][10] Molbank 2023.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] Piperidine Derivative Product Specifications.[1][2][8][11] Retrieved from
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide | C19H20ClN3O4S | CID 13373555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Compound ethyl 1-[2-(morpholine-4-sulfonyl)-4-nitrophenyl]piperidine-4-carboxylate... [chemdiv.com]
- 6. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE | 115619-00-6 [chemicalbook.com]
- 7. BenzenesulfonaMide, 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylid ene]- | 93101-02-1 [chemicalbook.com]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to 1-[2-(4-Nitrophenyl)ethyl]piperidine: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-[2-(4-Nitrophenyl)ethyl]piperidine, a piperidine derivative with potential applications in medicinal chemistry and pharmacological research. While a specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be understood through established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical characteristics, and potential areas of investigation.
Introduction to the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile scaffold for the development of therapeutic agents targeting the central nervous system, as well as for creating compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity.
Proposed Synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine can be achieved through the N-alkylation of piperidine with a suitable 2-(4-nitrophenyl)ethyl electrophile. A common and effective method involves the reaction of piperidine with 2-(4-nitrophenyl)ethyl bromide.
Reaction Principle
The synthesis is based on a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbon atom of the 2-(4-nitrophenyl)ethyl bromide, which bears a partial positive charge due to the electron-withdrawing nature of the bromine atom. The presence of a base is often beneficial to neutralize the hydrobromic acid (HBr) formed as a byproduct, thus driving the reaction to completion.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Caption: Proposed experimental workflow for the synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Nitrophenyl)ethyl bromide
This protocol is based on standard bromination procedures for alcohols.
-
To a stirred solution of 2-(4-nitrophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice-water and extract the aqueous layer with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-nitrophenyl)ethyl bromide. This intermediate can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine
This protocol is adapted from general N-alkylation procedures.[5]
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)ethyl bromide (1 equivalent) and piperidine (1.1 to 1.5 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a suitable inorganic base, such as potassium carbonate (K₂CO₃, 1.5 to 2 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Physicochemical Properties and Characterization
The following table summarizes the predicted and known properties of 1-[2-(4-Nitrophenyl)ethyl]piperidine and its precursors.
| Property | 2-(4-Nitrophenyl)ethanol | 2-(4-Nitrophenyl)ethyl bromide | Piperidine | 1-[2-(4-Nitrophenyl)ethyl]piperidine |
| Molecular Formula | C₈H₉NO₃ | C₈H₈BrNO₂ | C₅H₁₁N | C₁₃H₁₈N₂O₂ |
| Molecular Weight ( g/mol ) | 167.16 | 230.06 | 85.15 | 234.30 |
| Appearance | Pale yellow solid | Solid | Colorless liquid | Expected to be a solid |
| Boiling Point (°C) | 155-160 (at 3 mmHg) | Not readily available | 106 | Not readily available |
| Melting Point (°C) | 62-64 | 49-51 | -9 | Not readily available |
| Solubility | Soluble in ethanol, ether | Soluble in common organic solvents | Miscible with water and organic solvents | Expected to be soluble in common organic solvents |
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful N-alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1345 cm⁻¹) and the C-N bonds.
Potential Applications and Future Directions
While specific biological activities of 1-[2-(4-Nitrophenyl)ethyl]piperidine are not extensively reported, its structural motifs suggest several areas of potential interest for researchers.
Medicinal Chemistry
The piperidine scaffold is a key component in many centrally acting drugs. The introduction of the 4-nitrophenylethyl group could modulate the pharmacological properties of the piperidine core. The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding, which may influence receptor binding. Furthermore, the nitro group can be chemically modified, for example, by reduction to an amino group, providing a handle for further derivatization and the generation of a library of compounds for screening.[6]
Pharmacological Research
Derivatives of piperidine have been investigated for a wide range of pharmacological activities, including:
-
Anticancer Activity: Some piperidine derivatives have shown cytotoxic effects on cancer cell lines.[3][4]
-
Antioxidant Activity: The antioxidant potential of piperidine compounds has also been explored.[3]
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs targeting CNS receptors.[4]
The following diagram illustrates the potential relationship between the structural features of 1-[2-(4-Nitrophenyl)ethyl]piperidine and its potential biological activities.
Caption: Relationship between structure and potential biological activities.
Conclusion
1-[2-(4-Nitrophenyl)ethyl]piperidine is a synthetically accessible compound that combines the privileged piperidine scaffold with a chemically versatile nitrophenyl group. While its specific discovery and history are not well-documented, its synthesis can be reliably performed using standard organic chemistry techniques. The structural features of this molecule make it an interesting candidate for further investigation in drug discovery and development, particularly in the areas of CNS disorders and oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related piperidine derivatives.
References
- Chemsrc. 1-[2-(2-fluoro-4-nitrophenoxy)ethyl]piperidine. (2025).
- ResearchGate.
- Northwestern Medical Journal.
- Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020).
- ChemScene. 6574-15-8 | 1-(4-Nitrophenyl)piperidine.
- Google Patents.
- Synthesis and cytotoxic activity of some deriv
- EvitaChem. Buy 4-Benzyl-1-(4-nitrophenyl)piperidine (EVT-15143151).
- IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
- ChemicalBook. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE | 115619-00-6.
- SIELC Technologies. Ethyl 4-((2-nitrophenyl)amino)
- ResearchGate.
- Benchchem.
- Sigma-Aldrich. 1-(4-NITROPHENYL)PIPERIDINE AldrichCPR.
- UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
- MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023).
- Google Patents. CN110615756A - 1- (4-nitrophenyl)
- Google Patents. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
- NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Semantic Scholar.
- Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions.
- ODU Digital Commons.
- ResearchGate. 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. (2023).
- Organic Syntheses Procedure. 1,1'-Biphenyl, 2-methyl-4'-nitro.
- Benchchem. A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
- Wiley-VCH. 1 Synthesis of Nitroalkanes.
Sources
Methodological & Application
HPLC analysis of 1-[2-(4-Nitrophenyl)ethyl]piperidine
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-[2-(4-Nitrophenyl)ethyl]piperidine
Executive Summary
This guide details the analytical protocols for 1-[2-(4-Nitrophenyl)ethyl]piperidine (CAS: 19715-46-9), a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Ibutilide, Dofetilide analogues) and various N-substituted piperidine pharmacophores.
The Analytical Challenge: The molecule contains a basic piperidine nitrogen (pKa ~9.8) and a hydrophobic nitrophenyl tail. The primary difficulty in HPLC analysis is the interaction between the positively charged ammonium species (at neutral/low pH) and residual silanols on the silica column support, leading to severe peak tailing.
This note provides two validated approaches:
-
Method A (QC Standard): A robust, low-pH phosphate method using a base-deactivated column.
-
Method B (MS-Compatible): A volatile buffer method suitable for LC-MS/MS and impurity profiling.
Physicochemical Profile
Understanding the molecule is the first step to separation.
| Property | Value | Analytical Implication |
| Chemical Formula | C₁₃H₁₈N₂O₂ | Monoisotopic Mass: 234.14 Da |
| Molecular Weight | 234.29 g/mol | Suitable for standard HPLC-UV or LC-MS. |
| pKa (Basic) | ~9.8 (Piperidine N) | Exists as a cation (BH⁺) at pH < 8. Requires buffer control. |
| LogP (Predicted) | ~2.6 – 2.9 | Moderately lipophilic. Good retention on C18. |
| UV Maxima | 270 nm (Nitro group) | Strong chromophore; high sensitivity at 270–280 nm. |
| Solubility | Soluble in MeOH, ACN, DCM | Use MeOH or ACN/Water mix for diluent. |
Method Development Strategy
The separation logic follows the "Silanol Suppression" principle. We must either suppress the ionization of the silanols (low pH) or the ionization of the analyte (high pH).
Figure 1: Decision matrix for selecting the mobile phase pH based on the basicity of the piperidine ring.
Protocol A: Standard QC Method (Low pH)
This method uses a phosphate buffer to suppress silanol ionization, ensuring good peak symmetry for the basic amine. It is the preferred method for purity release.
Reagents:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.
-
Phosphoric Acid (85%).
-
Acetonitrile (HPLC Grade).[1]
-
Water (Milli-Q or equivalent).
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent BDS C18. |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, adjusted to pH 3.0 with H₃PO₄. |
| Mobile Phase B | Acetonitrile.[1][2][3][4][5] |
| Mode | Isocratic (for assay) or Gradient (for impurities). |
| Isocratic Ratio | 70% A : 30% B (Adjust B ±5% to achieve k' ≈ 3-5). |
| Flow Rate | 1.0 mL/min.[1][2] |
| Column Temp | 30°C. |
| Detection | UV @ 270 nm. |
| Injection Vol | 10 µL. |
Gradient Program (Impurity Profiling):
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 40% A / 60% B
-
21 min: 90% A / 10% B (Re-equilibration)
Preparation of Standard Solution:
-
Weigh 10.0 mg of Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 10 mL Acetonitrile (sonicate if necessary).
-
Dilute to volume with Mobile Phase A . (Final Conc: 0.2 mg/mL).
-
Note: Diluting with buffer prevents "solvent shock" and peak distortion.
-
Protocol B: LC-MS Compatible Method
For identification of unknown impurities or high-sensitivity applications, non-volatile phosphate buffers must be avoided.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Waters XSelect CSH C18 (100 x 2.1 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | 5% B to 95% B over 10 minutes. |
| Detection | ESI-MS (Positive Mode). Target Mass: [M+H]⁺ = 235.14. |
Scientific Insight: The "CSH" (Charged Surface Hybrid) column technology is specifically selected here because it applies a low-level positive charge to the particle surface, electrostatically repelling the protonated piperidine amine and significantly improving peak shape in low ionic strength mobile phases like formic acid [1].
Sample Preparation Workflow
Figure 2: Sample preparation workflow to prevent solvent mismatch effects.
System Suitability & Troubleshooting
Acceptance Criteria:
-
Retention Time (RT): ~6.0 - 8.0 min (Isocratic Method).
-
Tailing Factor (T): NMT (Not More Than) 1.5.
-
Critical: If T > 1.5, the interaction with silanols is too strong.
-
-
Theoretical Plates (N): NLT (Not Less Than) 5000.
-
Precision (RSD): NMT 2.0% for 5 replicate injections.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction. | Add 0.1% Triethylamine (TEA) to Mobile Phase A (competes for silanol sites). Ensure pH is < 3.0. |
| Split Peaks | Solvent mismatch. | The sample diluent is too strong (e.g., 100% MeCN). Dilute sample with Mobile Phase A. |
| Retention Drift | pH instability. | Phosphate buffer capacity is low at pH > 3.5. Ensure pH is strictly 3.0. |
| Ghost Peaks | Carryover. | Basic amines stick to injector seals. Use a needle wash of 50:50 MeCN:Water + 0.1% Formic Acid. |
References
-
Waters Corporation. (2025). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Available at: [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science, 60(7), 613-619.[2] Available at: [Link]
-
SIELC Technologies. (2018). Separation of Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. (2025). Compound Summary: 1-[2-(4-Nitrophenyl)ethyl]piperidine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
Title: Elucidation of the Mass Spectrometric Fragmentation Pattern of 1-[2-(4-Nitrophenyl)ethyl]piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometric fragmentation behavior of 1-[2-(4-Nitrophenyl)ethyl]piperidine, a compound representative of a structural class frequently encountered in medicinal chemistry and drug development. Understanding the fragmentation pattern is critical for unambiguous structural confirmation, metabolite identification, and purity assessment. This guide outlines the principal fragmentation pathways under Electron Ionization (EI) and proposes a protocol for analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mechanistic discussion is grounded in established principles of mass spectrometry, focusing on the characteristic cleavages of the piperidine ring and the nitroaromatic moiety.
Introduction
The 1-phenethylpiperidine scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds. The addition of a nitro group to the phenyl ring introduces specific electronic properties and potential metabolic sites, making 1-[2-(4-Nitrophenyl)ethyl]piperidine (Molecular Formula: C₁₃H₁₈N₂O₂, Molecular Weight: 234.29 g/mol ) an important model compound. Mass spectrometry (MS) is an indispensable tool for the structural analysis of such molecules.[1] Electron Ionization (EI) provides reproducible fragmentation patterns ideal for library matching, while soft ionization techniques like Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), are suited for analyzing complex mixtures and confirming molecular weight.[2] This document serves as a technical guide to predicting, identifying, and interpreting the key fragment ions of this compound.
Foundational Fragmentation Mechanisms
The fragmentation of 1-[2-(4-Nitrophenyl)ethyl]piperidine is governed by the interplay between its two primary structural features: the N-alkylpiperidine group and the 4-nitrophenethyl group.
Piperidine Ring Fragmentation: The α-Cleavage
For N-substituted amines, the most dominant fragmentation pathway under EI conditions is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[3] This process is initiated by the ionization of the nitrogen lone pair electrons, creating a radical cation. The subsequent cleavage is driven by the formation of a highly stable, resonance-stabilized iminium ion.[2]
Nitroaromatic Compound Fragmentation
Nitroaromatic compounds exhibit characteristic fragmentation patterns, often involving the nitro group itself. Common fragmentation pathways include the loss of neutral molecules such as nitric oxide (NO) and nitrogen dioxide (NO₂).[4][5] An "ortho effect" can lead to the loss of a hydroxyl radical (OH) if a suitable hydrogen donor is present in the ortho position, though this is not applicable to the para-substituted title compound.[4]
Predicted Fragmentation Pathway of 1-[2-(4-Nitrophenyl)ethyl]piperidine
The molecular ion ([M]⁺•) of 1-[2-(4-Nitrophenyl)ethyl]piperidine is expected at a mass-to-charge ratio (m/z) of 234. Upon ionization, this energetically unstable species undergoes several predictable fragmentation reactions.
-
Pathway A: α-Cleavage (Piperidine Initiated): The most favorable fragmentation is the cleavage of the C-C bond alpha to the piperidine nitrogen. This results in the formation of a stable piperidinemethylidene iminium cation at m/z 98 and a neutral 4-nitrobenzyl radical. This is often the base peak in the spectrum of N-phenethylpiperidines.
-
Pathway B: Benzylic Cleavage: An alternative and also highly significant fragmentation is the cleavage of the benzylic C-C bond. This pathway is favorable due to the formation of a resonance-stabilized 4-nitrobenzyl cation at m/z 136 . The charge is stabilized by the aromatic ring.
-
Pathway C: Nitro Group Fragmentation: The molecular ion or fragment ions containing the nitro group can undergo further fragmentation. A common loss is that of the neutral NO₂ molecule (46 Da).[6]
-
[M]⁺• - NO₂ → [C₁₃H₁₈N]⁺ at m/z 188
-
The m/z 136 ion can also lose its nitro group, although this is less common for the cation.
-
The interplay of these pathways produces a characteristic mass spectrum. The relative abundance of the m/z 98 and m/z 136 ions can be influenced by the ionization energy and the specific instrument geometry.
Data Summary
| m/z Value | Proposed Ion Structure | Formation Mechanism | Notes |
| 234 | [C₁₃H₁₈N₂O₂]⁺• | Molecular Ion (M⁺•) | May be of low abundance or absent in 70 eV EI spectra. |
| 188 | [C₁₃H₁₈N]⁺ | Loss of NO₂ from the molecular ion | Characteristic of nitroaromatic compounds. |
| 136 | [C₇H₆NO₂]⁺ | Benzylic C-C bond cleavage | A highly stable 4-nitrobenzyl cation; expected to be a major peak. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage adjacent to piperidine N | A highly stable iminium ion; often the base peak. |
| 84 | [C₅H₁₀N]⁺ | Ring fragmentation/loss of CH₂ from m/z 98 | Common fragment from piperidine ring structures.[7] |
| 56 | [C₄H₈]⁺• or [C₃H₆N]⁺ | Piperidine ring fragmentation | A common, less specific fragment from the piperidine ring.[7] |
Fragmentation Scheme Visualization
Caption: Primary fragmentation pathways of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Experimental Protocols
To obtain reliable and reproducible mass spectra, standardized analytical procedures are essential. Below are recommended starting protocols for both GC-EI-MS and LC-ESI-MS/MS.
Protocol 1: GC-EI-MS Analysis
This method is ideal for volatile, thermally stable compounds and yields classic, library-searchable spectra.
1. Sample Preparation:
-
Dissolve 1 mg of 1-[2-(4-Nitrophenyl)ethyl]piperidine in 1 mL of a high-purity solvent (e.g., methanol, ethyl acetate).
-
Vortex to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1, for higher concentrations).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. This is a standard energy that provides extensive, reproducible fragmentation.[7]
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (if present) and the key fragment ions (m/z 136, 98) as described above.
-
Compare the obtained spectrum with theoretical predictions and, if available, spectral libraries (e.g., NIST, Wiley).
Protocol 2: LC-ESI-MS/MS Analysis
This method is suitable for less volatile compounds or for analysis from complex matrices like plasma. It provides molecular weight confirmation and structural information through collision-induced dissociation (CID).
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex thoroughly.
-
Dilute to a final concentration of 0.1-1 µg/mL.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.[2]
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. (Formic acid aids in protonation for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
Start at 5% B, hold for 0.5 min.
-
Linear gradient to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 2.5 min.
-
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive Ion Mode. The basic piperidine nitrogen is readily protonated.[2]
-
MS1 Full Scan: Scan from m/z 100 to 400 to identify the protonated molecule [M+H]⁺ (expected at m/z 235).
-
MS2 Product Ion Scan:
-
Select the precursor ion m/z 235.
-
Apply collision energy (CE). A CE ramp (e.g., 10-40 eV) is recommended to observe a full range of fragment ions. The primary fragments from CID of [M+H]⁺ are expected to be analogous to the EI fragments.
-
Experimental Workflow Visualization
Caption: General experimental workflow for MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of 1-[2-(4-Nitrophenyl)ethyl]piperidine is characterized by two primary, high-abundance pathways: an α-cleavage yielding a stable iminium ion at m/z 98, and a benzylic cleavage producing a stable benzyl cation at m/z 136. Secondary fragments arising from the loss of the nitro group can also be observed. The protocols provided herein offer robust starting points for achieving high-quality EI and ESI mass spectra. This detailed understanding of the fragmentation pattern is crucial for researchers in drug discovery and development for compound identification, structural elucidation of analogues, and metabolic profiling.
References
- BenchChem. (2025).
-
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-6. [Link]
-
Colegate, S. M., & Molyneux, R. J. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Yinon, J., & Boettger, H. G. (1991). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry, 26(9), 807-812. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Al-Ismail, K., & Jawad, A. (2012). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
-
All about Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Design: Evaluating the Bioactivity of Novel Piperidine Derivatives
Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, frequently recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle's conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antiviral, and analgesic properties.[3][4]
This technical guide focuses on a representative class of piperidine compounds, exemplified by molecules structurally related to 1-[2-(4-Nitrophenyl)ethyl]piperidine. The presence of a nitrophenyl group often imparts interesting electronic and steric properties that can be exploited for biological activity. Herein, we provide a detailed framework for the initial in vitro evaluation of such novel piperidine derivatives, with a specific focus on two key areas of contemporary drug development: oncology and the mitigation of oxidative stress. We will detail the underlying principles and provide step-by-step protocols for assessing cytotoxic effects against cancer cell lines and for quantifying antioxidant potential.
Pillar 1: Rationale for In Vitro Bioactivity Screening
The initial stages of drug discovery necessitate robust, reproducible, and cost-effective methods to screen and characterize novel chemical entities. For a new piperidine derivative, a primary assessment of its interaction with biological systems is crucial. We will focus on two fundamental assays: the MTT assay for cytotoxicity and the DPPH assay for radical scavenging activity.
-
Anticancer Potential (Cytotoxicity): Many piperidine-containing compounds have been shown to exhibit potent antiproliferative effects against various cancer cell lines.[3][5] The mechanism of action can vary widely, from the induction of apoptosis (programmed cell death) to the modulation of critical signaling pathways involved in cell growth and proliferation.[2][5] The MTT assay is a widely accepted colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[2]
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[3] Compounds capable of scavenging free radicals can help to mitigate this damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method to evaluate the free radical scavenging ability of a compound.[3]
Pillar 2: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating by including appropriate controls and providing a clear basis for data interpretation.
Protocol 1: Assessment of In Vitro Anticancer Activity using the MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of a novel piperidine derivative on a selected cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 1-[2-(4-Nitrophenyl)ethyl]piperidine derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (containing only fresh medium).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for another 2 to 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve (percentage of viability vs. compound concentration).
Protocol 2: Evaluation of Antioxidant Potential using the DPPH Assay
This protocol measures the free radical scavenging capacity of the piperidine derivative.
Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or a hydrogen radical from an antioxidant compound, it becomes reduced to the colorless or pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH free radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from this stock.
-
Prepare a solution of DPPH (e.g., 0.1 mM) in the same solvent. This solution should be freshly prepared and kept in the dark.
-
A known antioxidant, such as ascorbic acid or resveratrol, should be used as a positive control.[3]
-
-
Assay Procedure:
-
In a 96-well plate or in microcentrifuge tubes, add a specific volume of the piperidine derivative solution at different concentrations (e.g., 100 µL).
-
Add an equal volume of the DPPH solution (e.g., 100 µL) to each well/tube.
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
Mix the solutions gently.
-
-
Incubation and Measurement:
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each sample at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the sample (DPPH solution with the test compound).
The results can be expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Pillar 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Bioactivity Profile of a Hypothetical Piperidine Derivative
| Assay Type | Target | Cell Line / System | Endpoint | Result (IC₅₀ in µM) | Positive Control (IC₅₀ in µM) |
| Cytotoxicity | Cell Viability | A549 (Lung Cancer) | IC₅₀ | Example: 32.43 | Doxorubicin: Value |
| Cytotoxicity | Cell Viability | MCF-7 (Breast Cancer) | IC₅₀ | Example Value | Doxorubicin: Value |
| Antioxidant | Radical Scavenging | DPPH Assay | IC₅₀ | Example Value | Ascorbic Acid: Value |
Note: The IC₅₀ value for the A549 cell line is presented as a representative example from the literature for a piperidine derivative and is not specific to 1-[2-(4-Nitrophenyl)ethyl]piperidine.
A lower IC₅₀ value in the MTT assay indicates higher cytotoxic potency. Similarly, a lower IC₅₀ value in the DPPH assay signifies stronger antioxidant activity. These initial in vitro results are critical for making informed decisions about which compounds should be prioritized for further investigation, such as mechanistic studies or in vivo testing.
Conclusion
This application note provides a foundational guide for the initial in vitro characterization of novel piperidine derivatives, using 1-[2-(4-Nitrophenyl)ethyl]piperidine as a structural archetype. By employing standardized and well-validated assays such as the MTT and DPPH protocols detailed herein, researchers can efficiently screen compounds for potential anticancer and antioxidant activities. The causality-driven explanations and step-by-step methodologies are designed to ensure scientific rigor and data reliability, paving the way for the development of the next generation of piperidine-based therapeutics.
References
- Criteria for Drugs Used in Pre-Exposure Prophylaxis Trials against HIV Infection. (2006). PLoS Medicine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).
- Antiretroviral Postexposure Prophylaxis After Sexual, Injection Drug Use, or Other Nonoccupational Exposure to HIV — CDC Recommendations, United States, 2025 - PMC. (2025).
- Appendix B: A Summary Discussion of Characteristics of Antiretroviral Agents Used for Nonoccupational Postexposure Prophylaxis | MMWR - CDC. (2025). Centers for Disease Control and Prevention.
- Nonoccupational Postexposure Prophylaxis (nPEP) for HIV - U.S. Pharmacist. (2017). U.S. Pharmacist.
- Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - OUCI. (n.d.). Osaka University.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.).
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (2025). Northwestern Medical Journal.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2025).
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - ResearchGate. (2025).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023). International Journal of Novel Research and Development.
- Antiretroviral Postexposure Prophylaxis After Sexual, Injection Drug Use, or Other Nonoccupational Exposure to HIV — CDC Recommendations, United States, 2025 | MMWR. (2025). Centers for Disease Control and Prevention.
- Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed. (2011).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.).
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.). BenchChem.
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives - Biointerface Research in Applied Chemistry. (2020). Biointerface Research in Applied Chemistry.
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI. (2023). MDPI.
- Piperidine - Wikipedia. (n.d.). Wikipedia.
- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (2024).
- 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023).
- Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. (2002).
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - RSC Publishing. (2019). Royal Society of Chemistry.
- EP0190496A2 - Piperidine derivatives having a gastro-intestinal activity - Google Patents. (n.d.).
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Application Note: 1-[2-(4-Nitrophenyl)ethyl]piperidine in Medicinal Chemistry
Executive Summary
1-[2-(4-Nitrophenyl)ethyl]piperidine (CAS: 5339-15-1 ) serves as a critical "privileged scaffold" in medicinal chemistry, primarily in the synthesis of Class III antiarrhythmic agents. Its structural motif—a basic piperidine ring linked by an ethyl chain to a para-substituted phenyl ring—mimics the pharmacophore required for high-affinity binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel.
While often utilized as a synthetic intermediate for drugs like E-4031 , Ibutilide , and Dofetilide , this molecule also plays a pivotal role in safety pharmacology. It is used to synthesize reference standards for hERG blockade screening, enabling researchers to predict and mitigate cardiotoxicity (QT interval prolongation) in early-stage drug candidates.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 1-[2-(4-Nitrophenyl)ethyl]piperidine |
| Common Name | 1-(4-Nitrophenethyl)piperidine |
| CAS Number | 5339-15-1 |
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| Appearance | Pale yellow solid or oil (depending on purity) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |
| Key Function | Precursor to p-aminophenethyl-piperidine pharmacophores |
Synthesis Protocol: Construction of the Phenethyl-Piperidine Scaffold
Mechanistic Rationale
The synthesis relies on a bimolecular nucleophilic substitution (
Materials Required[4][6][8]
-
Reagents:
-
4-Nitrophenethyl bromide (1.0 equiv)[1]
-
Piperidine (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Potassium Iodide (KI), catalytic (0.1 equiv) – accelerates reaction via Finkelstein-like halide exchange.
-
-
Solvents: Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (Nitrogen/Argon) line.
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
-
Solvation: Dissolve 4-nitrophenethyl bromide (2.30 g, 10 mmol) in 50 mL of anhydrous Acetonitrile.
-
Base Addition: Add
(2.76 g, 20 mmol) and catalytic KI (166 mg, 1 mmol) to the stirring solution. -
Nucleophilic Attack: Dropwise add Piperidine (1.18 mL, 12 mmol) over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux (
) for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1); the starting bromide spot ( ) should disappear. -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) followed by brine (30 mL).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-5% MeOH in DCM). -
Yield: Expect 1.8 – 2.1 g (75–90% yield) of the title compound.
Downstream Application: Synthesis of hERG Blockers (E-4031 Analogs)
The primary utility of 1-[2-(4-Nitrophenyl)ethyl]piperidine is its conversion into active methanesulfonanilide antiarrhythmics. The nitro group acts as a "masked" amine, which is revealed and then functionalized.
Functionalization Workflow
-
Reduction: The nitro group is reduced to an aniline using
in Ethanol or catalytic hydrogenation ( , Pd/C).-
Product: 1-[2-(4-Aminophenyl)ethyl]piperidine.
-
-
Sulfonylation: The resulting aniline is reacted with Methanesulfonyl chloride (MsCl) in Pyridine/DCM.
-
Target:N-[4-[2-(1-piperidinyl)ethyl]phenyl]methanesulfonamide (a potent Class III antiarrhythmic pharmacophore).
-
Visualized Reaction Pathway
[4]
Biological Application: hERG Channel Interaction[10]
Mechanism of Action
The 1-[2-(4-Nitrophenyl)ethyl]piperidine scaffold targets the intracellular pore of the Kv11.1 (hERG) potassium channel.
-
Hydrophobic Clamp: The phenyl ring and the ethyl linker interact with aromatic residues (Tyr652 and Phe656) within the channel pore via
- stacking. -
Cationic Interaction: The protonated nitrogen of the piperidine ring (at physiological pH) forms an electrostatic interaction with the channel's inner cavity.
-
Tail Interaction: In the final drug (e.g., E-4031), the para-substituent (sulfonamide) extends into a polar pocket, stabilizing the "closed" or "inactivated" state of the channel.
Safety Pharmacology Protocol
Researchers use this molecule to synthesize standards for hERG binding assays (
Binding Assay Protocol Summary:
-
Cell Line: HEK293 cells stably expressing hERG.
-
Ligand: Displace radiolabeled
-E-4031 or -Dofetilide with the test compound derived from the scaffold. -
Readout: Measure
via scintillation counting. A low (< 10 nM) indicates high risk of QT prolongation.
[4][6][7]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79996, 1-[2-(4-Nitrophenyl)ethyl]piperidine. Retrieved from [Link]
-
Zhou, Z., et al. (1998). Properties of HERG channels stably expressed in HEK 293 cells studied with patch clamp methods. Biophysical Journal. Retrieved from [Link]
-
Lehmann, F., et al. (2012). Synthesis and biological evaluation of E-4031 analogues as hERG K+ channel blockers. PubMed. Retrieved from [Link]
- Google Patents.Nitrogen-containing spirocycles and their use as antiarrhythmic agents (US5633247A).
Sources
Use of 1-[2-(4-Nitrophenyl)ethyl]piperidine as a research chemical
The following Application Note and Protocol guide is designed for research professionals in medicinal chemistry and safety pharmacology. It addresses the specific utility of 1-[2-(4-Nitrophenyl)ethyl]piperidine (hereafter referred to as NPEP ) as a scaffold intermediate and a functional probe for hERG channel liability assessments.[1][2]
Executive Summary
1-[2-(4-Nitrophenyl)ethyl]piperidine (NPEP) is a critical building block in the synthesis of Class III antiarrhythmic agents (e.g., sotalol/dofetilide analogs) and Growth Hormone Secretagogues (GHS).[1][2] Structurally, it represents a quintessential hERG pharmacophore , possessing a basic nitrogen linked via an ethylene chain to a pi-electron-rich aromatic system.[1][2]
This application note details:
-
Synthetic Protocols: Efficient generation of the 4-amino derivative (the "Universal Linker" for drug conjugation).[2]
-
Safety Pharmacology: Utilization of NPEP as a reference standard for defining hERG liability windows in early-stage SAR (Structure-Activity Relationship) studies.[1][2]
-
Quality Control: Analytical standards for purity assessment.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-[2-(4-Nitrophenyl)ethyl]piperidine |
| Common Abbreviation | NPEP |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Appearance | Pale yellow crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| pKa (Calc) | ~9.2 (Piperidine nitrogen) |
| Key Hazard | hERG Blockade Warning: High probability of QT prolongation activity.[1][2][3] Handle with safety pharmacology precautions. |
Application I: Synthetic Transformation (The "Universal Linker" Protocol)[1]
The primary utility of NPEP is as a precursor to 4-(2-(piperidin-1-yl)ethyl)aniline .[1][2] The reduction of the nitro group yields a highly nucleophilic aniline, which serves as an attachment point for sulfonamides (antiarrhythmics) or peptidomimetics.
Protocol A: Synthesis of NPEP (Alkylation)
Rationale: Direct alkylation of piperidine is preferred over reductive amination for scale and cost-efficiency.[1][2]
Reagents:
-
K₂CO₃ (anhydrous, 2.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-Nitrophenethyl bromide and ACN (0.5 M concentration).
-
Addition: Add K₂CO₃ followed by the slow addition of piperidine at room temperature.
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate in vacuo.
-
Extraction: Dissolve residue in EtOAc, wash with water (2x) and Brine (1x). Dry over Na₂SO₄.[2][5]
-
Yield: Expect >85% yield of crude NPEP.
Protocol B: Catalytic Reduction to Aniline Derivative
Rationale: The nitro group must be reduced to an amine to allow for amide/sulfonamide coupling.[2] Pd/C hydrogenation is the cleanest method, avoiding metal waste from Fe/HCl reductions.
Reagents:
-
NPEP (Crude from Protocol A)[1]
-
10% Pd/C (5 wt% loading)
Step-by-Step Methodology:
-
Dissolution: Dissolve NPEP in Methanol (0.2 M).
-
Catalyst Addition: Under Argon flow, carefully add 10% Pd/C. Caution: Pyrophoric dry catalyst.[2]
-
Hydrogenation: Purge system with H₂. Stir vigorously under H₂ atmosphere (balloon) for 2–4 hours.
-
Monitoring: Reaction is complete when the yellow color (nitro) fades to colorless/pale pink (amine).[2] Confirm by LC-MS (Target Mass: ~205.3 Da [M+H]⁺).
-
Filtration: Filter through a Celite pad to remove Pd/C.[2]
-
Isolation: Concentrate filtrate to yield 4-(2-(piperidin-1-yl)ethyl)aniline . Store under Nitrogen (oxidation sensitive).[1][2]
Application II: hERG Liability Reference Standard
NPEP contains the structural elements required for high-affinity binding to the Kv11.1 (hERG) potassium channel: a protonated nitrogen (cation-pi interaction) and an aromatic tail (pi-stacking).[1][2] It serves as an excellent positive control or reference ligand when calibrating hERG binding assays for new chemical entities (NCEs).[2]
Mechanism of Action
The piperidine nitrogen (protonated at physiological pH) interacts with Tyr652 and Phe656 in the hERG pore cavity. The nitro-phenyl group stabilizes the complex via pi-stacking interactions.[1][2]
Protocol C: Competitive Radioligand Binding Assay
Objective: Determine the displacement of [³H]-Dofetilide by NPEP to validate assay sensitivity.
Materials:
-
Membranes: HEK-293 cells stably expressing hERG (Kv11.1).[1][2]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl₂, pH 7.4.[2]
Workflow:
-
Preparation: Dilute NPEP in DMSO to create a concentration range (1 nM to 100 µM).
-
Incubation: Mix hERG membranes (15 µg protein/well) with [³H]-Dofetilide (5 nM) and NPEP aliquots.
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[NPEP]. Calculate IC₅₀.
Visualizing the Workflows
Diagram 1: Synthetic Pathway (Nitro to Aniline)
This workflow illustrates the conversion of the raw materials into the active "linker" amine.
Caption: Two-step synthesis of the functional aniline linker from 4-nitrophenethyl bromide.
Diagram 2: hERG Pharmacophore Interaction Logic
This diagram explains why NPEP binds to the hERG channel, necessitating its use as a safety control.
Caption: Mechanistic basis of NPEP hERG liability via Tyr652 and Phe656 interactions.
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[2][6] hERG potassium channels and cardiac arrhythmia.[2][7][8][9] Nature, 440(7083), 463–469.[2] [1][2]
-
Perry, M., et al. (2010).[2] Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology, 66(5), 1069-1078.[2] (Demonstrates the phenethyl-piperidine pharmacophore).
-
Vandenberg, J. I., et al. (2012).[2][6] hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393–1478.[2]
-
Maligres, P. E., et al. (1997).[2] Synthesis of the orally active spiroindoline-based growth hormone secretagogue, MK-677.[1][2] Tetrahedron, 53(32), 10983-10992.[2] (Contextualizes the synthesis of piperidine intermediates).
Sources
- 1. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide | C19H20ClN3O4S | CID 13373555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MK 0677 | C28H40N4O8S2 | CID 6450830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. chemscene.com [chemscene.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 1-[2-(4-Nitrophenyl)ethyl]piperidine for Drug Discovery
Abstract: This document provides a comprehensive technical guide for the synthesis of novel derivatives from the versatile scaffold, 1-[2-(4-nitrophenyl)ethyl]piperidine. We move beyond simple procedural lists to explore the strategic and mechanistic considerations that underpin modern synthetic chemistry. The protocols detailed herein focus on two primary reactive centers: the aromatic nitro group and the piperidine ring itself. Key transformations, including chemoselective nitro reduction, subsequent aniline functionalization via acylation and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and innovative late-stage C-H functionalization of the piperidine ring are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel, pharmacologically relevant compounds.
Introduction: The Strategic Value of the 1-[2-(4-Nitrophenyl)ethyl]piperidine Scaffold
The 1-[2-(4-nitrophenyl)ethyl]piperidine molecule presents a compelling starting point for derivative synthesis in medicinal chemistry. Its structure is bifunctional, offering two distinct and chemically orthogonal sites for modification.
-
The Aromatic Nitro Group: Far from being an inert substituent, the nitro group is a versatile chemical handle. Its electron-withdrawing nature influences the reactivity of the aromatic ring, and more importantly, it can be cleanly and efficiently reduced to a primary aniline.[1] This transformation is a gateway to a vast array of subsequent reactions, as the resulting 4-aminoaryl scaffold is a privileged motif in numerous FDA-approved pharmaceuticals.
-
The Saturated N-Alkyl Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in drug discovery, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[2][3] While the tertiary amine is already alkylated, the ring's α-carbons (C2/C6) represent targets for advanced, late-stage functionalization, allowing for the introduction of substituents that can fine-tune steric and electronic properties for optimal target engagement.[4][5]
This guide will detail validated protocols for exploiting both of these functional handles to generate diverse and novel chemical entities.
Pathway 1: Derivatization via the Nitro Group
The conversion of the aromatic nitro group to an aniline is the cornerstone of this synthetic pathway. The resulting primary amine is a nucleophile that can be readily functionalized.
Protocol 2.1: Chemoselective Reduction to 4-[2-(Piperidin-1-yl)ethyl]aniline
Scientific Rationale: Catalytic hydrogenation is selected as the method of choice for this reduction. It is renowned for its high efficiency, clean conversion, and operational simplicity, often yielding the product in high purity without the need for extensive chromatography.[1][6] Reagents like Palladium on carbon (Pd/C) are highly effective for reducing nitroarenes to anilines, and the reaction proceeds under relatively mild conditions.[7] The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction, typically proceeding through nitroso and hydroxylamine intermediates which are rapidly converted to the final aniline.[6][7]
Experimental Protocol:
-
To a 250 mL hydrogenation flask, add 1-[2-(4-nitrophenyl)ethyl]piperidine (5.0 g, 21.3 mmol) and methanol (100 mL).
-
Carefully add 10% Palladium on carbon (0.5 g, 10 wt%).
-
Seal the flask, evacuate the atmosphere, and backfill with nitrogen gas (repeat 3 times).
-
Introduce hydrogen gas (H₂) via a balloon or connect to a Parr hydrogenator (set to 50 psi).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, 4-[2-(piperidin-1-yl)ethyl]aniline, is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography (Silica gel, Dichloromethane/Methanol gradient).
| Parameter | Value |
| Starting Material | 5.0 g |
| Catalyst | 10% Pd/C, 10 wt% |
| Solvent | Methanol |
| H₂ Pressure | 50 psi |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Protocol 2.2: Acylation - Synthesis of N-{4-[2-(Piperidin-1-yl)ethyl]phenyl}acetamide
Scientific Rationale: Acylation of the newly formed aniline creates a stable amide bond, a fundamental linkage in countless bioactive molecules. This protocol uses acetic anhydride, a readily available and highly reactive acylating agent. A mild base like triethylamine (TEA) is used to neutralize the acetic acid byproduct, driving the reaction to completion.
Experimental Protocol:
-
Dissolve 4-[2-(piperidin-1-yl)ethyl]aniline (2.0 g, 9.8 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask.
-
Add triethylamine (2.0 mL, 14.7 mmol, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mL, 11.8 mmol, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor by TLC. Upon completion, quench the reaction with the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.
-
Purify by recrystallization from ethyl acetate/hexanes to yield the pure product.
Protocol 2.3: N-Arylation via Buchwald-Hartwig Amination
Scientific Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] It allows for the coupling of our aniline intermediate with various aryl halides, providing access to diarylamine structures that would be difficult to synthesize via classical methods. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nitrogen nucleophile.[9]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (45 mg, 0.05 mmol, 2.5 mol%), XPhos (95 mg, 0.2 mmol, 10 mol%), and sodium tert-butoxide (288 mg, 3.0 mmol, 1.5 eq).
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add 4-[2-(piperidin-1-yl)ethyl]aniline (408 mg, 2.0 mmol, 1.0 eq) and the desired aryl bromide (e.g., 4-bromoanisole, 448 mg, 2.4 mmol, 1.2 eq).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the N-aryl derivative.
Protocol 2.4: C-C Bond Formation via Suzuki-Miyaura Coupling
Scientific Rationale: To utilize the Suzuki reaction, the aniline must first be converted to an aryl halide, typically via a Sandmeyer reaction (diazotization followed by treatment with CuX or KI). Assuming the successful synthesis of the corresponding aryl iodide, the Suzuki-Miyaura coupling provides a robust method for creating bi-aryl structures.[11][12] This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a base.[13] The reaction is highly valued for its functional group tolerance and reliability.[11] Recent advances have even shown the potential for using the nitro group itself as a leaving group in specialized Suzuki couplings, offering a more direct route.[14][15]
Experimental Protocol (using a pre-formed aryl iodide):
-
In a round-bottom flask, combine 1-[2-(4-iodophenyl)ethyl]piperidine (630 mg, 2.0 mmol, 1.0 eq), the desired arylboronic acid (e.g., phenylboronic acid, 292 mg, 2.4 mmol, 1.2 eq), and potassium carbonate (828 mg, 6.0 mmol, 3.0 eq).
-
Add a solvent mixture of toluene (15 mL) and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (115 mg, 0.1 mmol, 5 mol%).
-
Heat the reaction to 90 °C and stir under an argon atmosphere for 8-12 hours.
-
After cooling, dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the bi-aryl product.
| Reaction | Catalyst System | Key Bond Formed | Significance |
| Acylation | Base (TEA) | C(acyl)-N | Forms stable amides |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | C(aryl)-N | Access to diarylamines |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | C(aryl)-C(aryl) | Access to bi-aryl systems |
Pathway 2: Derivatization of the Piperidine Ring
This pathway explores a modern strategy for the late-stage functionalization of the saturated piperidine ring, a challenging but highly rewarding transformation.
Protocols 3.1 & 3.2: α-Alkylation via N-Oxide/Iminium Ion Intermediate
Scientific Rationale: Direct C-H functionalization of N-alkyl piperidines can be achieved through a clever two-step, one-pot sequence.[4] First, the tertiary amine is oxidized to its corresponding N-oxide. This N-oxide is then treated with an activating agent like trifluoromethanesulfonic anhydride (Tf₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate a selective elimination, forming an endo-cyclic iminium ion.[5] This electrophilic intermediate is immediately trapped in situ by a nucleophile, such as a Grignard reagent or an organozinc species, to deliver the α-functionalized product with high regioselectivity.[5] This method avoids harsh conditions and provides a powerful tool for modifying complex molecules.
Experimental Protocol:
-
(N-Oxide Formation) Dissolve 1-[2-(4-nitrophenyl)ethyl]piperidine (1.17 g, 5.0 mmol) in DCM (25 mL) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 1.23 g, 5.5 mmol, 1.1 eq) portion-wise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Wash the reaction with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry the organic layer (Na₂SO₄) and concentrate to yield the N-oxide, which is used directly in the next step.
-
(One-Pot Functionalization) Dissolve the crude N-oxide from the previous step in anhydrous DCM (25 mL) under an argon atmosphere and cool to -78 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mL, 5.5 mmol, 1.1 eq). Stir for 30 minutes at -78 °C to form the iminium ion.
-
In a separate flask, prepare the desired nucleophile (e.g., methylmagnesium bromide, 2.0 mL of a 3.0 M solution in ether, 6.0 mmol, 1.2 eq).
-
Add the nucleophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.
-
Quench carefully with saturated aqueous NH₄Cl (20 mL).
-
Extract with DCM (3 x 25 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the 2-substituted-1-[2-(4-nitrophenyl)ethyl]piperidine derivative.
Mandatory Safety & Handling Precautions
Chemical Hazard Awareness:
-
Aromatic Nitro Compounds: Compounds like 1-[2-(4-nitrophenyl)ethyl]piperidine are toxic. They can be absorbed through the skin and may cause methemoglobinemia, characterized by cyanosis (blue discoloration of the blood), headache, and dizziness.[16] Always handle these compounds in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Reagents: Many reagents used in these protocols are hazardous. Strong bases (NaOtBu), pyrophoric catalysts (Pd/C when dry), corrosive liquids (anhydrides, triflates), and flammable solvents require careful handling according to their specific Safety Data Sheets (SDS).
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Perform the reaction in a designated area for hydrogenation.
General Laboratory Practice:
-
All reactions should be performed in a certified chemical fume hood.
-
Contaminated clothing should be removed immediately.
-
Maintain clear and accessible emergency exits and have a safety shower and eyewash station nearby.
References
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
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Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. RSC Publishing. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
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Nitrobenzene SDS. Novachem. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]
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The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. ResearchGate. [Link]
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Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
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The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
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(E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide. PubChem. [Link]
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Compound ethyl 1-[2-(morpholine-4-sulfonyl)-4-nitrophenyl]piperidine-4-carboxylate... MolPort. [Link]
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Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties. EPA. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2,4- dinitronaphthyl) ethers in DMSO. Maximum Academic Press. [Link]
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nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - ResearchGate. ResearchGate. [Link]
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Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
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Application Notes and Protocols for Experimental Procedures Involving 1-[2-(4-Nitrophenyl)ethyl]piperidine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] The compound 1-[2-(4-Nitrophenyl)ethyl]piperidine is a versatile synthetic intermediate that combines the conformationally rigid piperidine ring with a nitrophenylethyl moiety. The presence of the nitro group offers a crucial functional handle for further chemical transformations, most notably its reduction to a primary amine. This subsequent amine serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[2]
Nitroaromatic compounds themselves exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic properties, often related to their behavior under reductive conditions within cells.[3][4] This guide provides detailed experimental protocols for the synthesis, characterization, and key applications of 1-[2-(4-Nitrophenyl)ethyl]piperidine, with a focus on its utility as a precursor in synthetic workflows and its potential for biological evaluation.
Section 1: Synthesis and Characterization of 1-[2-(4-Nitrophenyl)ethyl]piperidine
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine is most directly achieved via the nucleophilic substitution of a suitable 2-(4-nitrophenyl)ethyl halide or sulfonate with piperidine. This standard N-alkylation reaction is a robust and widely applicable method for the preparation of N-substituted piperidines.[1]
Protocol: Synthesis via N-Alkylation
This protocol describes the synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine from piperidine and 1-(2-bromoethyl)-4-nitrobenzene.
Causality of Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Elevated temperature increases the reaction rate, ensuring completion within a reasonable timeframe.
Materials:
-
Piperidine
-
1-(2-bromoethyl)-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 1-(2-bromoethyl)-4-nitrobenzene (1.0 eq), acetonitrile, and piperidine (1.2 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-[2-(4-Nitrophenyl)ethyl]piperidine as a solid.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Reactant 1 | Piperidine |
| Reactant 2 | 1-(2-bromoethyl)-4-nitrobenzene |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous extraction |
| Purification Method | Flash Column Chromatography |
Protocol: Characterization
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for the structural confirmation of the synthesized product.
-
¹H NMR: Expected signals include aromatic protons in the 7-8 ppm region (showing characteristic splitting for a para-substituted ring), and aliphatic protons for the ethyl linker and the piperidine ring in the 1-4 ppm range.
-
¹³C NMR: The chemical shifts of the ring carbons are influenced by the N-alkyl substituent.[5] Signals for the aromatic carbons, the ethyl linker carbons, and the piperidine carbons (typically C2/C6, C3/C5, and C4) are expected in their characteristic regions.[6]
1.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight and assess the purity of the compound.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source is recommended.[7]
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom, which readily forms a protonated molecule [M+H]⁺.[7]
-
Fragmentation Analysis (MS/MS): The fragmentation of piperidine derivatives is heavily influenced by the substituents. A dominant pathway is α-cleavage, adjacent to the nitrogen, leading to a stable iminium ion.[7] For 1-[2-(4-Nitrophenyl)ethyl]piperidine, fragmentation of the ethyl linker and cleavage of the piperidine ring are also expected.[8]
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis and characterization of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Section 2: Application as a Chemical Intermediate: Reduction to 1-[2-(4-Aminophenyl)ethyl]piperidine
The reduction of an aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis, opening avenues for a multitude of subsequent reactions such as amide bond formation, sulfonylation, and diazotization.[2] The resulting amine, 1-[2-(4-Aminophenyl)ethyl]piperidine, is a valuable scaffold for building diverse chemical libraries in drug discovery.
Protocol: Catalytic Hydrogenation
This is often the method of choice for its high efficiency and clean reaction profile.[2]
Materials:
-
1-[2-(4-Nitrophenyl)ethyl]piperidine (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
In a hydrogenation vessel, dissolve 1-[2-(4-Nitrophenyl)ethyl]piperidine in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion (disappearance of the starting material), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9]
-
Concentrate the filtrate under reduced pressure to yield 1-[2-(4-Aminophenyl)ethyl]piperidine. The product is often pure enough for subsequent steps, but can be purified further if necessary.
Protocol: Reduction with Tin(II) Chloride
This method is useful when other functional groups sensitive to hydrogenation are present.[10]
Materials:
-
1-[2-(4-Nitrophenyl)ethyl]piperidine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
3M Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 1-[2-(4-Nitrophenyl)ethyl]piperidine in ethanol.
-
Add SnCl₂·2H₂O in one portion and stir the mixture at 70 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add 3M NaOH solution until the pH is basic and a white precipitate of tin salts forms.
-
Filter the mixture through Celite®, washing the pad thoroughly with ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the amine product.
Data Presentation: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, NaOH |
| Conditions | Room temp, 1-3 atm H₂ | 70 °C |
| Advantages | High yield, clean, catalytic | Good functional group tolerance |
| Disadvantages | Reduces other functional groups | Stoichiometric, metal waste |
| Work-up | Simple filtration | Filtration and aqueous extraction |
Visualization: Reduction Pathway
Caption: Key synthetic application: reduction of the nitro group to a versatile amine intermediate.
Section 3: Potential Biological Screening Protocols
While 1-[2-(4-Nitrophenyl)ethyl]piperidine is primarily a synthetic intermediate, both it and its amino derivative can be subjected to biological screening to assess their potential bioactivity. Piperidine derivatives are known for a wide range of pharmacological effects, and the electronic properties of the nitro and amino groups can significantly influence these activities.[1]
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12] It is a foundational screen for potential anticancer agents.[13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[12]
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
96-well plates.
-
Test compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a common method to screen for antioxidant activity.[14]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, this radical is reduced, causing the color to fade to yellow.[15] The degree of decolorization is proportional to the antioxidant's scavenging capacity.[16]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compound stock solution (in methanol or DMSO).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
96-well plate, microplate reader.
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the test compound.
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at ~517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.
Visualization: Biological Screening Cascade
Caption: A logical workflow for the initial biological screening of the synthesized compounds.
References
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Application Notes and Protocols: Characterizing 1-[2-(4-Nitrophenyl)ethyl]piperidine as a Potential Sigma Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial characterization of the novel compound, 1-[2-(4-Nitrophenyl)ethyl]piperidine, as a potential ligand for sigma (σ) receptors. Sigma receptors, comprising σ1 and σ2 subtypes, are implicated in a multitude of physiological and pathological processes, making them attractive targets for therapeutic development in areas such as neurodegenerative diseases, psychiatric disorders, and oncology[1][2][3]. These application notes detail the rationale and step-by-step protocols for the synthesis, purification, and comprehensive pharmacological evaluation of this compound. The protocols cover essential in vitro assays, including competitive radioligand binding to determine affinity and selectivity for σ1 and σ2 receptors, and functional assays to assess the compound's agonist or antagonist properties by measuring its impact on intracellular calcium mobilization. This guide is designed to provide researchers with the necessary tools to rigorously evaluate the potential of 1-[2-(4-Nitrophenyl)ethyl]piperidine as a novel pharmacological probe or therapeutic lead.
Introduction: The Therapeutic Potential of Sigma Receptors
Initially misclassified as an opioid receptor subtype, sigma receptors are now recognized as a unique class of intracellular proteins with two identified subtypes, σ1 and σ2[4][5].
-
The Sigma-1 Receptor (σ1R) is a 223-amino acid chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[6][7]. It plays a crucial role in regulating intracellular Ca²⁺ signaling, ion channel function, and cellular stress responses[8][9]. Ligands targeting σ1R have shown potential in treating a range of CNS disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease[2][5][8].
-
The Sigma-2 Receptor (σ2R) , recently identified as transmembrane protein 97 (TMEM97), is distinct from σ1R. It is highly expressed in proliferating cancer cells and is considered a biomarker for tumor proliferation[10][11]. Consequently, σ2R ligands are being actively investigated as potential cancer diagnostic and therapeutic agents[10].
The piperidine scaffold is a common feature in many known high-affinity sigma receptor ligands[12][13]. The structure of 1-[2-(4-Nitrophenyl)ethyl]piperidine incorporates this privileged scaffold linked to a nitrophenyl ethyl group, suggesting a potential interaction with the ligand-binding domains of sigma receptors. The following protocols outline a systematic approach to validate and characterize this hypothesis.
Synthesis and Characterization of 1-[2-(4-Nitrophenyl)ethyl]piperidine
A plausible synthetic route for 1-[2-(4-Nitrophenyl)ethyl]piperidine involves the reductive amination of piperidine with 4-nitrophenylacetaldehyde or the nucleophilic substitution of a suitable leaving group on a 2-(4-nitrophenyl)ethyl moiety by piperidine. Here, we outline a common reductive amination approach.
Protocol 2.1: Synthesis via Reductive Amination
Rationale: This two-step, one-pot reaction is an efficient method for forming C-N bonds. The initial reaction between piperidine and 2-(4-nitrophenyl)ethan-1-ol (formed from the corresponding commercially available acid or aldehyde) forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the final tertiary amine.
Materials:
-
2-(4-nitrophenyl)acetic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-nitrophenyl)acetic acid in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (or portion-wise addition of LiAlH₄) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water, followed by 1M HCl.
-
Extract the product, 2-(4-nitrophenyl)ethan-1-ol, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Reductive Amination: Dissolve the crude 2-(4-nitrophenyl)ethan-1-ol and 1.2 equivalents of piperidine in anhydrous DCM.
-
Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-[2-(4-Nitrophenyl)ethyl]piperidine.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Pharmacological Evaluation
The cornerstone of characterizing a novel ligand is determining its binding affinity (Ki) and selectivity for the target receptors. Radioligand binding assays are the gold standard for this purpose[3][14][15].
Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of a novel sigma ligand.
Protocol 3.1: σ1 Receptor Radioligand Binding Assay
Rationale: This competitive inhibition assay measures the ability of the test compound, 1-[2-(4-Nitrophenyl)ethyl]piperidine, to displace a known high-affinity σ1 radioligand, [³H]-(+)-pentazocine, from its binding site. The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined and used to calculate the binding affinity (Ki). Guinea pig liver is an excellent source of σ1 receptors[15].
Materials:
-
Test Compound: 1-[2-(4-Nitrophenyl)ethyl]piperidine
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol)
-
Non-specific determinant: Haloperidol (10 µM final concentration)
-
Membrane Preparation: Guinea pig liver homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates, glass fiber filters, scintillation cocktail, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of ~0.4 mg/mL[15].
-
Assay Setup: To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-3 nM).
-
50 µL of the membrane preparation (~20 µg protein).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle shaking[15].
-
Termination & Harvesting: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3.2: σ2 Receptor Radioligand Binding Assay
Rationale: This assay is similar to the σ1 protocol but uses the non-selective σ ligand [³H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand. To ensure binding is specific to the σ2 receptor, a high concentration of a selective σ1 ligand, (+)-pentazocine, is included to "mask" or block the σ1 sites[1][15]. Rat liver is a commonly used tissue source for σ2 receptors[14].
Materials:
-
Radioligand: [³H]-DTG (specific activity ~40-60 Ci/mmol)
-
σ1 Masking Agent: (+)-pentazocine (100-300 nM final concentration)
-
Non-specific determinant: Haloperidol (10 µM final concentration)
-
Membrane Preparation: Rat liver homogenate
Procedure:
-
Follow the membrane preparation protocol as described in 3.1, using rat liver.
-
Assay Setup: To each well, add:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-DTG at a final concentration near its Kd for the σ2 site (e.g., 3-5 nM).
-
50 µL of (+)-pentazocine to mask σ1 sites.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate at room temperature for 120 minutes[11].
-
Termination, Harvesting, and Counting: Proceed as described in Protocol 3.1.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the σ1 assay.
Table 1: Hypothetical Binding Affinity Data
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| 1-[2-(4-Nitrophenyl)ethyl]piperidine | 15.2 | 250.5 | 16.5 |
| (+)-Pentazocine (Reference) | 3.1 | 4,500 | 1451 |
| Haloperidol (Reference) | 2.5 | 3.5 | 1.4 |
| DTG (Reference) | 18.0 | 22.0 | 1.2 |
Data are hypothetical and for illustrative purposes only.
In Vitro Functional Assays
Determining binding affinity is the first step; assessing the functional consequence of that binding (i.e., agonism vs. antagonism) is critical. For σ1 receptors, a key function is the modulation of intracellular calcium (Ca²⁺) homeostasis, often through its interaction with the inositol 1,4,5-trisphosphate receptor (IP₃R) at the ER[7][8][16].
Protocol 4.1: Intracellular Calcium Mobilization Assay
Rationale: σ1R agonists can potentiate the release of Ca²⁺ from the ER triggered by Gq-coupled receptor activation[5][16]. This assay measures changes in intracellular Ca²⁺ concentration in a suitable cell line (e.g., PC-12 or HEK293 cells) using a Ca²⁺-sensitive fluorescent dye. An agonist effect of the test compound will be observed as an enhancement of the Ca²⁺ signal induced by a sub-maximal concentration of a known Gq-agonist (e.g., carbachol or bradykinin). An antagonist effect would be the blockade of a known σ1 agonist's potentiation.
Materials:
-
Cell Line: PC-12 or HEK293 cells.
-
Fluorescent Ca²⁺ Indicator: Fura-2 AM, Fluo-4 AM, or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Gq-agonist: Carbachol or Bradykinin.
-
σ1 Agonist (Positive Control): (+)-Pentazocine or PRE-084.
-
σ1 Antagonist (Positive Control): NE-100 or BD-1047[17].
-
Test Compound: 1-[2-(4-Nitrophenyl)ethyl]piperidine.
-
Fluorescence plate reader with kinetic read capability and injectors.
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Wash cells with assay buffer. Incubate cells with the Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.
-
Assay Execution (Agonist Mode):
-
Place the plate in the fluorescence reader and take a baseline reading.
-
Inject 50 µL of the test compound (at various concentrations) or a known σ1 agonist control and record the fluorescence signal for 2-5 minutes.
-
Inject 50 µL of a sub-maximal concentration of the Gq-agonist (e.g., carbachol) and continue recording the fluorescence signal to measure the peak response.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with the test compound or a known σ1 antagonist for 15-20 minutes.
-
Inject a known σ1 agonist (e.g., (+)-pentazocine).
-
Inject the Gq-agonist and measure the response. A functional antagonist will reduce the potentiation caused by the σ1 agonist.
-
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the log concentration of the test compound. For agonist mode, determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonist mode, determine the IC₅₀.
Signaling Pathway Visualization
Sources
- 1. Sigma Receptors [sigmaaldrich.cn]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[2-(4-Nitrophenyl)ethyl]piperidine
Welcome to the technical support center for researchers working with 1-[2-(4-Nitrophenyl)ethyl]piperidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this compound. Our goal is to equip you with the expertise to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your research.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. For a product derived from a typical reductive amination synthesis, the most common culprits are unreacted starting materials or reaction byproducts.
-
Unreacted 4-Nitrophenylacetaldehyde: This starting material is a relatively polar aldehyde. Its presence will significantly depress the melting point.
-
Unreacted Piperidine: While volatile, residual piperidine can remain, especially if the workup was not thorough. It is a basic impurity.
-
Over-alkylation Products: In some reductive amination procedures, the newly formed secondary amine can react again with the aldehyde, leading to a tertiary amine. However, since piperidine is a secondary amine, the product is already a tertiary amine, making this specific side reaction irrelevant. A more likely side reaction is the formation of a dialkylated amine if a primary amine was used instead of piperidine.[1]
-
Reduced Aldehyde (4-Nitrophenylethanol): The reducing agent can sometimes directly reduce the starting aldehyde to the corresponding alcohol, especially if the imine formation is slow. This alcohol is a common and often challenging impurity to remove.
-
Byproducts from the Reducing Agent: Depending on the reagent used (e.g., NaBH(OAc)₃, NaBH₃CN), borate salts or other inorganic byproducts may contaminate the product if the aqueous workup is incomplete.[1][2]
Initial Diagnostic Step: Run a quick Thin Layer Chromatography (TLC) of your crude product alongside the starting materials (4-nitrophenylacetaldehyde and piperidine) to visually confirm their presence.
Q2: My NMR spectrum is complex, showing more peaks than expected. How can I identify the impurities?
A complex NMR spectrum points to a mixture of compounds. The key is to systematically assign peaks to your product and identify the structures of the impurities.
-
Identify Product Peaks: First, locate the characteristic signals for 1-[2-(4-Nitrophenyl)ethyl]piperidine. You should expect to see:
-
Aromatic protons on the 4-nitrophenyl group (typically two doublets, around 7.5-8.2 ppm).
-
Aliphatic protons from the ethyl linker and the piperidine ring (a complex multiplet region, typically 1.5-3.0 ppm).
-
-
Look for Impurity Signatures:
-
Aldehyde Proton: A singlet around 9-10 ppm indicates unreacted 4-nitrophenylacetaldehyde.
-
Alcohol Proton: A broad singlet (exchangeable with D₂O) and a -CH₂-OH signal around 3.7 ppm would suggest the presence of 4-nitrophenylethanol.
-
Residual Solvents: Check for common solvent peaks (e.g., Dichloromethane at ~5.3 ppm, Ethyl Acetate at ~2.0, 4.1, and 1.2 ppm).
-
-
Leverage 2D NMR: If the 1D spectrum is too crowded, techniques like COSY (Correlation Spectroscopy) can help establish proton-proton connectivities, making it easier to trace the spin systems of individual components in the mixture.
Q3: My purified product has a persistent yellow or orange tint. What causes this and how can I remove it?
The pale yellow color is often inherent to nitrophenyl compounds. However, a more intense yellow, orange, or brown coloration usually indicates the presence of colored, often polar, impurities or degradation products.
Causality: Nitroaromatic compounds can form highly colored charge-transfer complexes or degradation byproducts, especially if exposed to heat, light, or basic/acidic conditions for extended periods.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution.[3] The charcoal adsorbs colored, highly polar impurities. The solution is then hot-filtered to remove the charcoal before cooling.[3][4]
-
Column Chromatography: This is highly effective for separating colored impurities.[5] The more polar, colored compounds will typically adhere more strongly to the silica gel, allowing the less polar, pure product to elute first.[6]
Q4: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and what should I do?
"Oiling out" occurs when the solid melts in the hot solvent or when its solubility limit is exceeded at a temperature above its melting point.[7] It can also happen if the solution is cooled too rapidly or if significant impurities are present.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is a supersaturated solution. Re-heat the mixture to dissolve the oil, then add more of the hot solvent until the solution is clear again.[7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature.[4] Rapid cooling encourages precipitation rather than crystallization.[3]
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous pure batch.[7]
-
Re-evaluate Your Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[4][7] You may need to screen other solvents or consider a two-solvent system.[3]
Q5: During column chromatography, my product is streaking badly or won't move from the baseline. How do I fix this?
This is a very common issue when purifying basic compounds like piperidine derivatives on standard silica gel.
Causality: The piperidine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing or streaking) and sometimes irreversible adsorption.[8]
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent (mobile phase).[9] This neutralizes the acidic sites on the silica, preventing strong interactions with your basic product and resulting in sharp, well-defined bands.
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral grade) instead of silica gel as your stationary phase. Alumina is less acidic and often provides better results for the purification of basic compounds.
-
Check Compound Solubility: Ensure your crude product is fully dissolved in the minimum amount of eluent before loading it onto the column. If the compound crashes out at the top of the column, it will lead to streaking.
Purification Workflow Decision Guide
The choice of purification method depends on the scale and impurity profile of your crude product. This diagram outlines a logical workflow for achieving high purity.
Caption: Decision workflow for purifying 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-[2-(4-Nitrophenyl)ethyl]piperidine?
The most prevalent method is a one-pot reductive amination.[10] This involves reacting 4-nitrophenylacetaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product.[10] A common and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB.[1][2] It is mild enough not to reduce the nitro group and is selective for the iminium ion over the starting aldehyde.[11]
Q2: Which purification techniques are most effective for this compound, and what are their pros and cons?
The optimal technique depends on the specific impurities present. Recrystallization and column chromatography are the most powerful methods for achieving high purity.
| Purification Method | Pros | Cons |
| Recrystallization | Excellent for removing small amounts of impurities, highly scalable, cost-effective.[3][7] | Can lead to significant product loss in the mother liquor; may not remove impurities with similar solubility.[7] |
| Column Chromatography | Superb separation power for complex mixtures and impurities with similar properties.[6][12] | More time-consuming and expensive (solvents, silica); can be challenging for basic compounds without optimization.[9] |
| Acid-Base Extraction | Quick and effective for removing neutral or acidic impurities from the basic product.[8] | Not effective for removing other basic impurities; can lead to emulsions.[13] |
Q3: How do I perform an effective recrystallization for this compound?
A single-solvent recrystallization is generally the first method to try.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8] Ethanol or isopropanol are often good starting points for compounds of this type.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid.[4] Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Q4: My compound is a basic amine. What is the best way to set up a flash column chromatography protocol?
As discussed in the troubleshooting section, purifying basic amines on silica gel requires specific considerations.
Experimental Protocol: Flash Column Chromatography of a Basic Amine
-
TLC Analysis & Eluent Selection: Dissolve a small amount of your crude product and spot it on a TLC plate. Develop the plate using various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Crucially, add 0.5-1% triethylamine (TEA) to the eluent system.[9] The ideal eluent will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (including the TEA). Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Elution & Fraction Collection: Begin eluting the sample through the column with your solvent system. Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).[9]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent and TEA using a rotary evaporator to yield the purified product.
Visualizing the Acid-Base Extraction Process
This technique is excellent for a preliminary cleanup, separating the basic product from any neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 20, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved February 20, 2026, from [Link]
-
Wade, L. G. (n.d.). Recrystallization. Michigan State University. Retrieved February 20, 2026, from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved February 20, 2026, from [Link]
-
Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine. Molbank, 2023(4), M1744. [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 20, 2026, from [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues [Doctoral dissertation, King's College London]. King's College London. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 20, 2026, from [Link]
-
Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - Supplementary Information. UCL Discovery. [Link]
-
Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871. [Link]
-
Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrrolidine. ResearchGate. [Link]
- CN101602748B. (n.d.). A kind of purification method of high-purity piperidine.
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved February 20, 2026, from [Link]
-
Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. [Link]
-
Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved February 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties. CompTox Chemicals Dashboard. [Link]
-
SIELC Technologies. (2018, May 17). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved February 20, 2026, from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved February 20, 2026, from [Link]
-
Arulraj, R., & Nanjan, M. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-10. [Link]
-
Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29476–29484. [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved February 20, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Home Page [chem.ualberta.ca]
- 5. ukessays.com [ukessays.com]
- 6. Column Chromatography - Edubirdie [edubirdie.com]
- 7. rubingroup.org [rubingroup.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Crystallization of 1-[2-(4-Nitrophenyl)ethyl]piperidine
Topic: Troubleshooting crystallization of 1-[2-(4-Nitrophenyl)ethyl]piperidine Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Note: The crystallization of 1-[2-(4-Nitrophenyl)ethyl]piperidine (CAS 6574-15-8 / 1-(4-nitrophenethyl)piperidine) presents a classic challenge in organic process development: handling a tertiary amine with a flexible alkyl linker and a nitro-aromatic moiety.[1][2]
Users frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1][2] This guide addresses the thermodynamic and kinetic barriers preventing crystallization and provides a validated protocol for isolation, primarily focusing on salt formation as the most robust purification strategy.
Phase 1: The "Oiling Out" Phenomenon
Q: I am trying to recrystallize the free base from Ethanol/Water, but it separates as a yellow oil at the bottom of the flask. Cooling further only makes the oil more viscous.[2] Why?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] This occurs when the metastable zone width (MSZW) is narrow or when the melting point of the solvated solid is lower than the process temperature.
For 1-[2-(4-Nitrophenyl)ethyl]piperidine , the free base is a low-melting solid or viscous oil at room temperature.[1][2] The flexible ethyl linker lowers the lattice energy, making the free base difficult to crystallize directly, especially if impurities (like unreacted 4-nitrophenethyl bromide) are present.
Corrective Action:
-
Switch to Salt Formation: Do not attempt to crystallize the free base if high purity is required.[2] Convert the amine to a Hydrochloride (HCl) or Fumarate salt.[2] These salts have significantly higher melting points and lattice energies, facilitating crystallization.[2]
-
Solvent Adjustment: If you must isolate the free base, avoid water.[2] Use a non-polar solvent like Hexane or Pentane at -20°C. Dissolve the oil in a minimum amount of Diethyl Ether, then slowly add Hexane until turbid, and freeze.
Phase 2: Salt Formation & Purification
Q: I tried making the HCl salt, but it also oiled out. How do I get a crystalline solid?
A: Oiling out of the salt usually indicates excessively high supersaturation or the presence of protic impurities (like water or residual alcohols) that solvate the ionic pair too strongly.
Protocol: Controlled Hydrochlorination Use this self-validating protocol to ensure crystallinity.
-
Dissolution: Dissolve 10 g of crude free base in Ethyl Acetate (EtOAc) (50 mL). Ensure the solution is dry (use MgSO₄ if necessary).[2]
-
Acid Addition: Use 4M HCl in Dioxane or HCl gas in Isopropanol . Do not use aqueous HCl.[1][2]
-
Critical Step: Add the acid dropwise at 0–5°C with vigorous stirring.
-
-
Seeding: If oil droplets form immediately, stop addition. Scratch the glass surface or add a seed crystal of a similar piperidine salt.[2]
-
Antisolvent: Once the mixture is cloudy, add Diethyl Ether (Et₂O) or MTBE dropwise.[2]
-
Digestion: If it oils out, heat the mixture to reflux (solubilizing the oil) and allow it to cool very slowly (10°C/hour) with slow stirring. This allows the oil droplets to redissolve and nucleate as crystals.[2]
Table 1: Solvent Screening for HCl Salt Crystallization
| Solvent System | Ratio (v/v) | Outcome | Notes |
| EtOH / Et₂O | 1:5 | Excellent | Standard method.[1][2] High yield, good purity. |
| IPA / MTBE | 1:4 | Good | Slower nucleation, larger crystals.[2] |
| EtOAc / Hexane | 1:3 | Moderate | Risk of oiling if EtOAc volume is too low.[2] |
| Acetone | Pure | Poor | High solubility; yield loss is significant.[2] |
| Water / EtOH | Any | Fail | Hygroscopic gum formation.[2] Avoid water. |
Phase 3: Impurity Management
Q: My crystals are bright yellow/orange. Is this normal?
A: The nitro group (
Mechanism of Impurity Retention: The unreacted alkyl bromide is lipophilic and can become trapped in the crystal lattice or the "oil" phase of the amine.
Purification Step:
-
Wash the Free Base: Before salt formation, dissolve the crude reaction mixture in EtOAc and wash with 10% Na₂CO₃ (to remove acidic impurities) and then Water .[2]
-
Charcoal Treatment: If the salt is colored:
Phase 4: Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting the isolation process.
Caption: Decision tree for isolating 1-[2-(4-Nitrophenyl)ethyl]piperidine, prioritizing salt formation to overcome oiling out.
Phase 5: Synthesis & Precursor Context
Q: How do I ensure the starting materials don't interfere with crystallization?
A: The synthesis typically involves the nucleophilic attack of Piperidine on 4-Nitrophenethyl bromide (or chloride).[2]
Reaction Pathway:
Critical Control Point: Ensure complete consumption of the alkyl bromide. Alkyl bromides are dense and insoluble in water but soluble in organic solvents, meaning they will co-extract with your amine.[2]
-
TLC Monitoring: Use Hexane/EtOAc (7:3).[2] The bromide moves fast (
); the product is more polar ( ). -
Scavenging: If bromide remains, add 0.5 eq of Piperidine and reflux for another hour before workup.
References
-
Sigma-Aldrich. 4-Nitrophenethyl bromide Product Analysis & Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). Piperidine, 1-(4-nitrophenyl)- Phase Change Data. (Note: Related structure data used for MP estimation). Retrieved from
-
Organic Syntheses. Synthesis of Piperidine Derivatives via Nucleophilic Substitution. (General procedure validation). Retrieved from
-
ChemicalBook. 1-(4-Nitrophenyl)piperidine Synthesis and Physical Properties. Retrieved from
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from
Sources
Optimizing reaction conditions for N-alkylation of piperidine
This guide serves as a specialized technical support interface for optimizing the N-alkylation of piperidine. It is designed to function as an interactive troubleshooting manual for researchers encountering specific synthetic bottlenecks.
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Introduction: The Piperidine Challenge
Piperidine (
This guide prioritizes selectivity control and kinetic optimization using two primary pathways: Direct Nucleophilic Substitution (
Module 1: Pathway Selection & Reaction Setup
Q: Which synthetic route should I choose for my substrate?
A: The choice depends heavily on the nature of your alkyl group (electrophile) and the substitution pattern of your piperidine ring.
| Feature | Direct Alkylation ( | Reductive Amination |
| Electrophile | Alkyl Halides (R-X), Sulfonates (R-OMs/OTs) | Aldehydes (R-CHO) or Ketones (R-C(O)R') |
| Primary Risk | Over-alkylation (Quaternization) | Incomplete Conversion (Imine stability) |
| Steric Tolerance | Low (Sensitive to bulky R-groups) | High (Excellent for bulky groups) |
| Key Reagents | Base ( | Reductant ( |
| Best For | Primary alkyl chains (Methyl, Ethyl, Benzyl) | Secondary alkyl groups, branched chains |
Q: What is the optimal base/solvent system for Direct Alkylation?
A:
-
Standard System: Potassium Carbonate (
) in Acetonitrile (ACN) .-
Why: ACN is polar enough to dissolve the alkyl halide but does not solvate the carbonate anion well, creating a "heterogeneous surface" effect that moderates basicity and prevents rapid degradation of sensitive substrates.
-
-
High-Reactivity System: Cesium Carbonate (
) in DMF .-
Why: The "Cesium Effect" involves the larger cation radius (
) improving the solubility of the carbonate in organic solvents and destabilizing the ion pair, making the piperidine anion (if formed) or the transition state more naked and reactive. Use this for sluggish alkyl chlorides.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Organic Base System: DIPEA (Hünig's Base) in DCM or THF .
-
Why: Used when the alkylating agent is hydrolytically unstable or when a homogeneous mixture is required for flow chemistry.
-
Module 2: Troubleshooting Yield & Selectivity
Q: I am observing significant quaternary ammonium salt formation. How do I stop at the tertiary amine?
A: This is the most common failure mode.
-
Stoichiometry Control: Do not use a 1:1 ratio. Use a slight excess of piperidine (1.2 – 1.5 equiv) relative to the alkyl halide. The statistical probability of the alkyl halide reacting with the abundant secondary amine is higher than reacting with the newly formed (and less abundant) tertiary amine.
-
Addition Protocol: Dissolve the alkyl halide in the solvent and add it dropwise (syringe pump recommended) to the piperidine/base mixture. This keeps the instantaneous concentration of the alkylating agent low.
-
Switch Mechanisms: If over-alkylation persists (>10%), switch to Reductive Amination . It is mechanistically impossible to form a quaternary salt via standard reductive amination conditions because the intermediate iminium ion reduces to a tertiary amine which cannot react further with the aldehyde/ketone to form an imine.
Q: My reaction stalls at 50% conversion. Heating leads to degradation. What now?
A:
-
The "Finkelstein" Boost: Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
Solvent Swap: Switch from ACN (bp 82°C) to DMF or NMP . These dipolar aprotic solvents solvate cations strongly, leaving the piperidine nucleophile "naked" and more reactive.
-
Check for HCl Scavenging: Ensure your base is effectively neutralizing the HX byproduct. If the reaction mixture becomes acidic, piperidine protonates to the piperidinium salt, which is non-nucleophilic.
Module 3: Visualizing the Decision Process
The following logic flow helps determine the correct optimization path based on your observed impurities.
Figure 1: Decision matrix for selecting reaction conditions and troubleshooting common failure modes in piperidine alkylation.
Module 4: Standardized Protocols
Protocol A: Optimized Direct Alkylation ( )
Best for primary alkyl halides and non-bulky piperidines.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine (1.2 mmol, 1.2 equiv) in anhydrous Acetonitrile (3.0 mL) .
-
Base Addition: Add
(2.0 mmol, 2.0 equiv) . The mixture will be a suspension. -
Electrophile Addition: Dissolve the Alkyl Halide (1.0 mmol, 1.0 equiv) in Acetonitrile (1.0 mL).
-
Critical Step: Add this solution dropwise over 15–30 minutes at Room Temperature (RT).
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.[5]
-
Optimization: If conversion <50% after 4h, heat to 60°C or add KI (0.1 equiv) .
-
-
Workup (Acid-Base Extraction):
-
Filter off solids (
/KX). Concentrate filtrate.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Dissolve residue in EtOAc. Wash with 1M HCl (Product moves to aqueous layer; neutral impurities stay in organic).
-
Separate layers.[5] Basify the aqueous layer to pH >12 using 6M NaOH .
-
Extract the now-free tertiary amine back into EtOAc (
). Dry over and concentrate.
-
Protocol B: Reductive Amination (The "Green" Route)
Best for secondary alkyl groups, ketones, or avoiding quaternization.
-
Imine Formation: Dissolve Piperidine (1.0 mmol) and Aldehyde/Ketone (1.1 mmol) in DCE (Dichloroethane) or THF (5 mL) .
-
Tip: If using a ketone, add
(1.2 equiv) or 4Å Molecular Sieves to drive imine formation. Stir for 1–2 hours.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (1.5 mmol) in one portion.-
Note:
is milder than and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench: Add saturated aqueous
. Stir vigorously for 15 mins to break up Boron complexes. -
Extraction: Extract with DCM. Wash with brine.[5] Dry and concentrate.
Module 5: Quantitative Data & Solvent Effects
The following table summarizes expected outcomes based on solvent polarity and base strength [1, 2].
| Solvent | Dielectric Const.[3] ( | Base System | Typical Yield | Notes |
| Acetonitrile | 37.5 | 85-95% | Best balance of rate vs. selectivity. Easy workup. | |
| DMF | 36.7 | 90-98% | High rate. Hard to remove solvent (requires aqueous wash). | |
| Ethanol | 24.5 | 60-75% | Slower | |
| DCM | 8.9 | DIPEA | 70-85% | Good for solubility, but slower kinetics for ionic transition states. |
References
-
Comparison of Bases in N-Alkylation
-
Reductive Amination Protocols
- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
- Source:Journal of Organic Chemistry
- Context: The definitive guide on using STAB ( ) for selective amine synthesis.
-
URL:[Link]
-
Prevention of Quaternary Salts
- Title: "Selective Monoalkyl
- Source:Organic Process Research & Development
- Context: Industrial scale-up strategies to maximize mono-alkyl
-
URL:[Link]
Sources
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. echemi.com [echemi.com]
- 3. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thalesnano.com [thalesnano.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability Assessment of 1-[2-(4-Nitrophenyl)ethyl]piperidine in Solution
Introduction
Welcome to the dedicated technical support resource for the stability assessment of 1-[2-(4-Nitrophenyl)ethyl]piperidine. This guide is meticulously crafted for our audience of researchers, scientists, and drug development professionals. It aims to provide comprehensive technical insights, practical troubleshooting guides, and robust experimental protocols. Drawing upon fundamental chemical principles and extensive field experience, this document is structured to empower you to design, execute, and interpret stability studies with confidence, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-[2-(4-Nitrophenyl)ethyl]piperidine in solution?
Based on its chemical architecture, the principal stability concerns for 1-[2-(4-Nitrophenyl)ethyl]piperidine are:
-
Photodegradation: The presence of the nitroaromatic moiety makes the molecule susceptible to degradation upon exposure to light, particularly in the UV spectrum.[1][2]
-
Oxidative Degradation: The piperidine ring and the ethyl linker are potential sites for oxidation. The presence of atmospheric oxygen, or other oxidizing agents, can initiate degradation.[3]
-
Extreme pH-Induced Degradation: While lacking highly labile functional groups like esters, the molecule's stability can be compromised under harsh acidic or basic conditions, potentially affecting the piperidine ring or its connection to the ethyl side chain.
Q2: I'm observing a color change in my stock solution over time. What is the likely cause?
A color change in solutions containing nitroaromatic compounds, often manifesting as a yellow or brown tint, typically signals chemical degradation. This can be due to:
-
Formation of Colored Degradants: Photolytic or oxidative processes can lead to the formation of nitrophenol-like byproducts, which are characteristically colored.[4][5]
-
Nitro Group Transformation: The nitro group could undergo reduction to form nitroso or amino species, altering the molecule's chromophore and, consequently, the solution's appearance.
Troubleshooting Steps:
-
Light Protection: Always use amber-colored glassware or wrap your containers in aluminum foil to prevent light exposure.
-
Inert Atmosphere: For sensitive or long-term studies, purge the solution and the container's headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Analytical Confirmation: Employ a stability-indicating analytical method, such as HPLC-UV, to correlate the color change with the appearance of new peaks corresponding to degradation products.
Q3: My analytical data shows a decreasing peak area for the parent compound, but no new peaks are appearing. What could be happening?
This issue, often termed a "mass balance" problem, can arise from several factors:
-
Formation of Non-UV-Active Products: The degradation pathway might be producing fragments that do not absorb UV light at the analytical wavelength used for the parent compound. For instance, cleavage of the piperidine ring could yield smaller, non-aromatic molecules.
-
Precipitation of Degradants: Degradation products may have lower solubility in the chosen solvent and could be precipitating out, thus not being detected by the analytical system.
-
Adsorption to Surfaces: The parent compound or its degradants may adsorb to the inner surfaces of the storage container.
Troubleshooting Steps:
-
Employ a Universal Detector: Consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) alongside your UV detector to trace compounds that lack a UV chromophore.
-
Visual Inspection: Meticulously examine your solution for any signs of cloudiness or solid precipitates.
-
Container Compatibility Study: Run a preliminary test to ensure that the container material (e.g., different types of glass or plastic) is compatible with your compound and solvent system.
Troubleshooting Guide
Issue 1: Rapid Degradation Under Ambient Laboratory Lighting
-
Symptom: A significant drop in the concentration of 1-[2-(4-Nitrophenyl)ethyl]piperidine is noted in solutions exposed to standard laboratory lighting.
-
Underlying Cause: The nitroaromatic functional group is known to be photoreactive.[1][2] Ambient light contains sufficient energy, especially in the UV range, to trigger photochemical degradation.
-
Corrective Actions:
-
Mandatory Light Protection: All solutions of this compound must be prepared, stored, and handled in light-protecting containers (e.g., amber vials).
-
Controlled Lighting Environment: When possible, perform experimental manipulations in a dimly lit area or under lighting that filters out UV wavelengths (e.g., yellow safety lights).
-
Formal Photostability Testing: To understand the full extent of this liability, conduct a formal photostability study following ICH Q1B guidelines.
-
Issue 2: Inconsistent Stability Data Across Different Solvent Batches
-
Symptom: The degradation rate of the compound varies significantly when different lots or suppliers of the same solvent are used.
-
Underlying Cause: Trace impurities within the solvent can act as catalysts for degradation. Common culprits include peroxides in ether-based solvents (like THF) or residual metal ions.
-
Corrective Actions:
-
Use High-Purity Solvents: Standardize on HPLC-grade or higher purity solvents for all stability studies.
-
Peroxide Testing: Before use, screen peroxide-forming solvents (e.g., THF, dioxane) with commercially available test strips. Discard any solvent that tests positive for peroxides.
-
Solvent Lot Qualification: If solvent variability is suspected, qualify a new batch by running a small-scale, short-term stability test and comparing the results to a previously established baseline.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are a cornerstone of stability assessment, providing critical insights into the intrinsic stability of a molecule and aiding in the development of a stability-indicating analytical method.[6][7][8][9]
Objective: To elucidate the potential degradation pathways of 1-[2-(4-Nitrophenyl)ethyl]piperidine under a variety of stress conditions.
Materials:
-
1-[2-(4-Nitrophenyl)ethyl]piperidine reference standard
-
0.1 N and 1 N Hydrochloric acid (HCl)
-
0.1 N and 1 N Sodium hydroxide (NaOH)
-
3% and 30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Controlled temperature environment (e.g., oven, water bath)
-
ICH-compliant photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-[2-(4-Nitrophenyl)ethyl]piperidine in a suitable solvent like acetonitrile.
-
Acidic Stress: Combine equal volumes of the stock solution with 0.1 N HCl and, in a separate vial, 1 N HCl. Incubate at 60°C.
-
Basic Stress: Combine equal volumes of the stock solution with 0.1 N NaOH and, in a separate vial, 1 N NaOH. Maintain at room temperature.
-
Oxidative Stress: Combine equal volumes of the stock solution with 3% H₂O₂ and, in a separate vial, 30% H₂O₂. Maintain at room temperature, protected from light.
-
Thermal Stress: Subject the solid compound to 80°C and a solution to 60°C.
-
Photolytic Stress: Expose both solid and solution samples to light conditions as specified in ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt-hours/m²). Maintain a dark control sample at the same temperature.
-
Sampling and Analysis: At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots. Neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze using a stability-indicating HPLC method.
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize significant degradation products using hyphenated techniques like LC-MS to propose degradation pathways.
Protocol 2: A Starting Point for a Stability-Indicating HPLC Method
Objective: To provide a robust starting point for an HPLC method capable of separating 1-[2-(4-Nitrophenyl)ethyl]piperidine from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 274 nm (This should be optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
Method Validation: This method must be fully validated according to ICH Q2(R1) guidelines to confirm its suitability for stability testing.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Data Summary
The following table presents a predictive summary of outcomes from a forced degradation study. The actual degree of degradation will be contingent on the precise experimental conditions employed.
| Stress Condition | Reagent/Parameter | Expected Extent of Degradation | Likely Major Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Low | Minimal degradation anticipated |
| Base Hydrolysis | 0.1 N NaOH, RT | Low to Moderate | Possible minor modifications to the piperidine ring |
| Oxidation | 3% H₂O₂, RT | Moderate to High | Piperidine N-oxide, products from ring opening |
| Thermal | 80°C (solid) | Low | Minimal degradation anticipated |
| Photolytic | ICH Q1B | High | Products of nitrite ester rearrangement, species with a reduced nitro group |
References
-
Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022). SPIE Digital Library. [Link]
-
Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. (1986). Canadian Journal of Chemistry. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2022). MDPI. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect. [Link]
-
Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. (2018). Diva-portal.org. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2001). PubMed. [Link]
- Preparation of nitrophenols. (1966).
-
Photostability and Photostabilization of Drugs and Drug Products. (2014). SciSpace. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). ResearchGate. [Link]
-
Excited state dynamics and photochemistry of nitroaromatic compounds. (2013). RSC Publishing. [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (2001). PubMed. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2013). PMC. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014). ScienceDirect. [Link]
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. scispace.com [scispace.com]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-[2-(4-Nitrophenyl)ethyl]piperidine
Welcome to the technical support guide for 1-[2-(4-Nitrophenyl)ethyl]piperidine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. By understanding its potential degradation pathways, you can implement effective preventative measures, ensuring the reliability and reproducibility of your results.
This guide moves beyond a simple checklist, providing in-depth explanations for the recommended procedures based on the compound's specific chemical structure, which features a nitroaromatic group and a tertiary amine (piperidine) moiety.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing or darkening of the solid compound or its solutions. | 1. Nitro Group Reduction: The nitrophenyl group can be reduced to nitroso, hydroxylamino, or amino derivatives, which are often colored. This can be initiated by trace metal impurities, reducing agents, or light.[1][2] 2. Piperidine Oxidation: The tertiary amine of the piperidine ring can be oxidized, forming N-oxides or other colored byproducts.[3] | 1. Verify Inertness: Ensure storage containers are tightly sealed under an inert atmosphere (Argon or Nitrogen).[4] 2. Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5] 3. Purity Check: Re-analyze the compound's purity via HPLC or LC-MS to identify degradation products.[6][7] |
| Appearance of new, unexpected peaks in HPLC, LC-MS, or GC-MS analysis. | 1. Degradation Products: The new peaks likely correspond to the degradation products mentioned above (e.g., aminophenyl derivative, N-oxide derivative). 2. Solvent Reactivity: The solvent used may be reacting with the compound, especially if it contains impurities (e.g., peroxides in aged ethers). | 1. Characterize Peaks: Use high-resolution mass spectrometry (HRMS) to determine the mass of the impurities and hypothesize their structures.[7][8] 2. Use High-Purity Solvents: Always use fresh, HPLC-grade, or anhydrous solvents. Test for peroxides in solvents like THF or diethyl ether before use. 3. Run a Blank: Analyze a solvent blank to rule out contamination from the solvent itself. |
| Inconsistent or poor results in biological assays (loss of activity). | 1. Reduced Purity: The active compound's concentration has decreased due to degradation, leading to lower-than-expected efficacy. 2. Interfering Byproducts: Degradation products might be interfering with the assay, either by inhibiting the target or through off-target effects. | 1. Re-qualify Material: Before starting a new set of experiments, confirm the purity of your stock. If degradation is suspected, use a freshly opened vial or repurify the material if possible. 2. Prepare Fresh Solutions: Prepare solutions immediately before use from solid material. Avoid long-term storage of solutions, especially at room temperature.[5] |
| Precipitate forms in a stored solution. | 1. Reaction with CO₂: Tertiary amines can react with atmospheric carbon dioxide to form carbamate salts, which may have lower solubility. 2. Poor Solubility of Degradants: Degradation products may be less soluble in the chosen solvent system. | 1. Inert Atmosphere: When preparing stock solutions for long-term storage, sparge the solvent with an inert gas and seal the container tightly. 2. Re-dissolution Test: Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product and the solution should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 1-[2-(4-Nitrophenyl)ethyl]piperidine?
A1: For maximum stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber glass vial), and kept in a cool, dry place.[9][10] Recommended storage temperatures are typically below 30°C (86°F).[9] For sensitive applications or long-term archival, storing under an inert atmosphere (argon or nitrogen) in a desiccator is best practice to prevent slow oxidation and reaction with atmospheric moisture and CO₂.[4]
Q2: How should I prepare and store solutions of this compound?
A2: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous solvent. For storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Store these aliquots at -20°C or -80°C, tightly sealed and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.
Q3: Which solvents are recommended, and are there any I should avoid?
A3:
-
Recommended: High-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are generally suitable for creating stock solutions. For aqueous buffers, prepare them fresh and filter sterilize if necessary.
-
Use with Caution: Ethers (like THF, Dioxane) can form explosive peroxides over time, which are strong oxidizing agents. Always use fresh, stabilized ethers. Chlorinated solvents (DCM, chloroform) can contain acidic impurities that may degrade the amine.
-
pH Considerations: In aqueous solutions, the stability can be pH-dependent. The piperidine moiety is basic. At very low pH, it will be protonated, which can protect the nitrogen from oxidation but may affect solubility and activity. At neutral or basic pH, the free amine is more susceptible to oxidation.
Q4: My compound is yellow right out of the bottle. Is it still usable?
A4: A slight yellow tinge may be acceptable for some applications, but it indicates the presence of impurities. You should verify the purity using an appropriate analytical method like HPLC or NMR spectroscopy.[6] For sensitive quantitative assays, using material with >98% purity is recommended. If the compound is significantly discolored (deep yellow or brown), it suggests substantial degradation, and it should not be used.[5]
Q5: What are the primary chemical groups on this molecule that are susceptible to degradation?
A5: There are two main points of vulnerability:
-
The Nitrophenyl Group: The nitro group (-NO₂) is an electron-withdrawing group that can be reduced to various other functional groups (e.g., -NO, -NHOH, -NH₂).[1][2] This process can be catalyzed by light, heat, or the presence of reducing agents.[11][12]
-
The Piperidine Nitrogen: As a tertiary amine, the nitrogen atom is nucleophilic and susceptible to oxidation.[3] This can lead to the formation of a piperidine N-oxide, which will alter the compound's chemical and biological properties.[13]
Visualizing Degradation: Pathways & Workflows
Understanding the potential chemical transformations is key to preventing them. The diagrams below illustrate the most probable degradation pathways and a recommended workflow for handling the compound.
Potential Degradation Pathways
This diagram shows the two main routes of degradation for 1-[2-(4-Nitrophenyl)ethyl]piperidine: reduction of the nitro group and oxidation of the piperidine nitrogen.
Caption: Key degradation routes for the target compound.
Recommended Experimental Workflow
Following a validated workflow minimizes opportunities for compound degradation and ensures data integrity.
Caption: Recommended workflow for handling the compound.
Protocol: Stability Verification by HPLC
This protocol provides a method to assess the purity and detect degradation of your compound over time.
Objective: To quantify the purity of 1-[2-(4-Nitrophenyl)ethyl]piperidine and identify potential degradation products.
Materials:
-
1-[2-(4-Nitrophenyl)ethyl]piperidine sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in ACN or DMSO at 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~20 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal wavelength based on the nitrophenyl chromophore (approx. 270 nm).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate
-
-
-
Analysis:
-
Inject the freshly prepared sample ("Time Zero").
-
Record the chromatogram and integrate the peak area of the main compound. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
To test stability, store aliquots of the solution under different conditions (e.g., room temp on benchtop, 4°C protected from light) and re-inject at specified time points (e.g., 2, 8, 24 hours).
-
A >2% decrease in the main peak area or the appearance of new peaks >0.5% indicates significant degradation.
-
References
-
Williams, N. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. Available at: [Link]
-
Pérez-Pantoja, D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 574-593. Available at: [Link]
-
Zablotowicz, R. M., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]
-
Roldán, M. D., et al. (2008). Reductive degradation pathways of nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 72(3), 484-501. Available at: [Link]
-
Möhrle, H., & Dwuletzki, H. (1986). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Chemische Berichte, 119(12), 3591-3600. Available at: [Link]
-
Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services. Available at: [Link]
-
Witkowski, B., et al. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651-5663. Available at: [Link]
-
Hurley, R., & Testa, A. C. (1966). Photochemical n / p* Excitation of Nitrobenzene. Journal of the American Chemical Society, 88(18), 4330–4332. Available at: [Link]
-
Karl, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]
-
PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). PubChem Compound Summary. Available at: [Link]
-
PENTA. (2024). Safety Data Sheet: Piperidine. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2025). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides. FAO. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. chemical.kao.com [chemical.kao.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. researchgate.net [researchgate.net]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Catalyst selection for the synthesis of piperidine derivatives
Technical Support Center: Piperidine Synthesis via Pyridine Hydrogenation
Status: Online Ticket Focus: Catalyst Selection, Troubleshooting, and Protocol Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Piperidine Challenge
You are likely here because your pyridine hydrogenation is stalling, dehalogenating, or yielding the wrong diastereomer. Piperidines are the structural backbone of blockbusters like paroxetine and fentanyl, yet synthesizing them via pyridine reduction is deceptively complex. The aromatic stability of pyridine (approx. 28 kcal/mol resonance energy) requires high energy to break, but the resulting piperidine nitrogen is a potent catalyst poison.
This guide bypasses generic textbook advice. We focus on the causality of failure and self-validating protocols.
Part 1: Catalyst Selection Logic (Decision Matrix)
Do not choose a catalyst based on what is in the drawer. Use this logic flow to select the metal based on your substrate's vulnerabilities.
Figure 1: Decision logic for catalyst selection based on substrate functionality and stereochemical requirements.
Part 2: Critical Troubleshooting (Q&A Format)
Ticket #101: "My reaction stalls at 20-50% conversion."
Diagnosis: Catalyst Poisoning via Nitrogen Coordination.[1][2] Root Cause: The product (piperidine) is a stronger Lewis base than the starting material (pyridine). As piperidine forms, it competes for the active metal sites, effectively "choking" the catalyst. The Fix: Acidic Protonation.[1]
-
Explanation: By running the reaction in acidic media (Acetic Acid or MeOH + HCl), you protonate the nitrogen.[1] The pyridinium/piperidinium cation cannot coordinate effectively to the electron-rich metal surface, leaving the active sites free for H2 activation.
-
Protocol Adjustment:
-
Switch solvent to Glacial Acetic Acid (AcOH).[3]
-
If acid-sensitive groups are present, use 1.1 eq. of HCl in MeOH.
-
Validation: Monitor pH. Ensure the species exists as the salt.
-
Ticket #102: "I lost my Chlorine/Bromine substituent."
Diagnosis: Unwanted Hydrodehalogenation. Root Cause: Palladium (Pd) is excellent at oxidative addition into C-X bonds. Under hydrogenation conditions, Pd will strip halogens before reducing the ring. The Fix: Switch to Platinum (Pt) or Rhodium (Rh).
-
Explanation: Pt and Rh are less "philic" toward the C-X bond than Pd.
-
Protocol Adjustment:
-
Primary Choice: PtO2 (Adams' Catalyst) or 5% Pt/C .[3]
-
Additive: If using Pd is unavoidable, add a "modifier" like diphenyl sulfide or use sulfided Pt/C (commercial "poisoned" catalysts) to attenuate activity.
-
Reference: See Maegawa and Sajiki's work on chemoselective hydrogenation using Pd/C-ethylenediamine complexes or Pt variants [1].
-
Ticket #103: "I need the cis-isomer, but I'm getting a mixture."
Diagnosis: Loss of Facial Selectivity. Root Cause: Heterogeneous hydrogenation typically proceeds via syn-addition (H2 adds from the metal surface). However, if the ring "flips" or desorbs/readsorbs during the process, stereochemistry is scrambled. The Fix: Lock the Conformation with Rhodium.
-
Explanation: Rh/C or Rh2O3 operates under milder conditions (often room temp/low pressure) compared to Pd or Pt. This minimizes ring conformational mobility during reduction.
-
Mechanism: The "Haptophilicity" effect. High pressure forces the ring flat against the catalyst. Low temperature prevents desorption of partially reduced intermediates (e.g., tetrahydropyridines) which can isomerize.
Part 3: Standardized Protocols
Protocol A: The "Standard" Reduction (Robust & Scalable)
Best for: Simple pyridines, no halogens, cost-sensitive projects.
| Parameter | Specification |
| Catalyst | 10 wt% Pd/C (dry or 50% water wet) |
| Loading | 5–10 mol% (metal basis) |
| Solvent | Glacial Acetic Acid (0.5 M concentration) |
| Pressure | 3–5 bar (45–75 psi) |
| Temp | 25–50 °C |
| Workup | Filter catalyst over Celite. Concentrate. Basify with NaOH to liberate free base. |
Protocol B: The "Halogen-Safe" Reduction
Best for: Chloropyridines, Bromopyridines.[4]
| Parameter | Specification |
| Catalyst | PtO2 (Adams' Catalyst) |
| Loading | 1–5 mol% |
| Solvent | MeOH + 1.0 eq H2SO4 (Avoid HCl if Cl exchange is a risk, though rare) |
| Pressure | 1–3 bar (Balloon to low pressure often suffices for Pt) |
| Temp | Ambient (20–25 °C) |
| Note | Stop reaction immediately upon H2 uptake cessation to prevent over-reduction. |
Part 4: Mechanistic Visualization
Understanding why acid is required is crucial for troubleshooting.
Figure 2: Mechanism of Acid-Promoted Hydrogenation.[5][6] Protonation prevents the nitrogen lone pair from binding irreversibly to the metal (poisoning), forcing adsorption via the pi-system for reduction.
Part 5: Advanced Asymmetric Synthesis (Homogeneous)
For drug candidates requiring high enantiomeric excess (ee), heterogeneous catalysts (like Rh/C) rarely suffice. You must switch to Homogeneous Iridium Catalysis.
-
The Gold Standard: Iridium complexes with N,P-ligands (e.g., Pfaltz's catalysts) or Chiral Phosphines (e.g., Zhou's Iridium systems).
-
Activating Agents: These systems often require an additive like Iodine (I2) or N-bromosuccinimide .
-
Why? The additive oxidizes the Ir(I) precatalyst to the active Ir(III) hydride species.
-
-
Key Reference: Zhou et al. have demonstrated up to 99% ee using Ir-difluorphos complexes for substituted pyridines [2].
References
-
Maegawa, T., & Sajiki, H. (2007).[7] Chemoselective Hydrogenation Catalyzed by Pd/C.
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010).
-
Glorius, F., et al. (2004).
-
BenchChem Technical Support. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. air.unimi.it [air.unimi.it]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 8. ajchem-a.com [ajchem-a.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Guide: Workup & Purification of 1-[2-(4-Nitrophenyl)ethyl]piperidine
Topic: Workup procedure for 1-[2-(4-Nitrophenyl)ethyl]piperidine synthesis Content type: Technical Support Guide
Executive Summary & Reaction Context
This guide details the workup procedure for the synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine (Target Molecule). The synthesis typically involves the N-alkylation of piperidine with 4-nitrophenethyl bromide (or chloride/tosylate) in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., Acetonitrile, DMF).[1]
Critical Physicochemical Parameters:
-
Target Molecule: Tertiary amine, lipophilic, basic (pKa ~9.8–10.2).[2] Likely an oil or low-melting solid in free base form.[1][2]
-
Starting Material (Electrophile): 4-Nitrophenethyl bromide.[1][2] Neutral, lipophilic solid.[2]
-
Reagent (Nucleophile): Piperidine.[1][2][3][4][5] Secondary amine, highly water-soluble, volatile (bp 106°C), basic (pKa ~11.2).[1][2][6]
The primary challenge in this workup is the chemoselective separation of the basic product from the neutral starting material and the excess basic piperidine.
Standardized Workup Protocol
Phase 1: Quenching & Solvent Exchange
Objective: Remove reaction solvent and bulk excess reagents to prepare for phase separation.[2]
-
Concentration: Remove the reaction solvent (Acetonitrile/DMF) and excess piperidine via rotary evaporation under reduced pressure (40–50°C, <20 mbar).
-
Re-dissolution: Dissolve the oily residue in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[1][2]
-
Volume: Use ~10 mL solvent per gram of theoretical yield.[2]
-
Phase 2: The "Reverse-Phase" Acid-Base Extraction (Purification Core)
Objective: Isolate the target amine from neutral impurities (unreacted bromide) without chromatography.[1]
This is the critical quality control step. We utilize the pH-dependent solubility switch of the target amine.[2]
Step 2A: Acid Extraction (Protonation) [1][2]
-
Extract with 1.0 M HCl (2x volumes).
-
Separation: Collect the Aqueous Acidic Layer .[2] Discard the organic layer (contains neutral impurities).[2]
Step 2B: Basification & Back-Extraction (Deprotonation) [1][2]
-
Cool the aqueous acidic layer to 0–5°C (ice bath).
-
Slowly basify with 20% NaOH or NH₄OH to pH > 12 .
-
Observation: The solution will turn cloudy/milky as the target amine deprotonates and "oils out" (becomes insoluble in water).[2]
-
-
Extract the turbid aqueous mixture with DCM (3x volumes).
Phase 3: Final Polishing & Salt Formation
Objective: Remove trace water/piperidine and isolate a stable solid.[2]
-
Water Wash: Wash the combined DCM extracts with Brine (Saturated NaCl) .[2]
-
Why: Removes residual water and traces of piperidine.[2]
-
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter.
-
Isolation: Evaporate DCM to obtain the crude free base (usually a yellow/orange oil).[2]
-
Salt Formation (Recommended):
Visual Workflow (Process Logic)
The following diagram illustrates the fate of each component during the extraction process.
Caption: Separation logic for 1-[2-(4-Nitrophenyl)ethyl]piperidine. Blue nodes indicate active manipulation steps; Green nodes indicate the path of the target molecule.
Troubleshooting Guide (FAQ)
Issue 1: "I formed a persistent emulsion during the basic extraction."
Cause: The density of the basic aqueous layer is close to that of the organic solvent, or fine particulates are stabilizing the interface. Solution:
-
Add Brine: Increases the density and ionic strength of the aqueous phase, forcing separation.[2]
-
Filter: Pass the emulsion through a pad of Celite to remove particulate stabilizers.[2]
-
Solvent Switch: If using DCM (density ~1.32), switch to EtOAc (density ~0.[2]90) for the back-extraction to increase the density difference.[2]
Issue 2: "My product is an oil and won't crystallize."
Cause: Tertiary amines with alkyl chains often have low melting points.[2] Solution: Do not attempt to crystallize the free base.[2] Convert it to a salt:
-
HCl Salt: Dissolve oil in Et₂O, add HCl/Et₂O.
-
Oxalate Salt: Dissolve oil in hot ethanol, add 1 eq. oxalic acid.[2][9] Cool slowly. Oxalates often crystallize better than hydrochlorides for this class of compounds.[2]
Issue 3: "NMR shows residual piperidine peaks."
Cause: Piperidine is basic and extracts into DCM during the back-extraction (Step 2B).[1][2] Solution:
-
High Vacuum: The most effective method.[2] Heat the oil to 60°C under high vacuum (<1 mbar) for 1 hour. Piperidine is volatile; the product is not.[2]
-
Water Wash: Perform 3 additional washes of the DCM layer with water.[2] Piperidine partitions into water (K_ow ~0.[2]84) much better than the lipophilic product.[2]
Issue 4: "Low yield after Acid-Base extraction."
Cause: The pH during basification was not high enough.[2] Solution: The target amine likely has a pKa around 10.[2] If you only basify to pH 9 or 10, a significant portion remains protonated (water-soluble).[1][2] You must exceed pH 12. Use pH paper to confirm alkalinity before extracting.[2]
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Target pKa (Predicted) | ~9.8 – 10.2 | Requires pH > 12 for >99% extraction efficiency.[1][2] |
| Piperidine Boiling Point | 106°C | Remove via Rotovap or High Vac.[2] |
| Solubility (Free Base) | High: DCM, EtOAc, Et₂O | Low: Water (at pH > 12).[2] |
| Solubility (HCl Salt) | High: Water, Methanol | Low: Et₂O, Hexane.[2] |
| TLC RF (Silica) | ~0.3 – 0.5 | Eluent: 10% MeOH in DCM + 1% NH₄OH (Base required on silica).[1][2] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 79266, 4-Nitrophenethyl bromide. Retrieved October 26, 2025, from [Link]
- Context: Verifies the physical properties (solid, electrophile)
- Context: Supports the solubility logic used in the extraction protocol (lipophilicity of the piperidinyl-ethyl chain).
-
Ramalingam, A. (2021).[2][5][10] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved October 26, 2025, from [Link]
- Context: Provides background on the crystallization behavior of piperidine derivatives, supporting the recommendation for salt form
Sources
- 1. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide | C19H20ClN3O4S | CID 13373555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenethyl bromide | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chemrevlett.com [chemrevlett.com]
Validation & Comparative
Comparative Guide: 1-[2-(4-Nitrophenyl)ethyl]piperidine in Pharmacological Research
Executive Analysis: The Dual-Natured Probe
1-[2-(4-Nitrophenyl)ethyl]piperidine (hereafter referred to as NPEP ) is a critical reference compound in medicinal chemistry, serving two distinct but overlapping roles: as a hERG channel pharmacophore and a Sigma receptor ligand .[1]
While often encountered as a synthetic intermediate for Class III antiarrhythmics (such as E-4031), NPEP possesses intrinsic biological activity that makes it a vital tool for studying "off-target" cardiotoxicity and receptor binding kinetics. Unlike optimized drugs like Dofetilide or Sotalol, NPEP represents a "raw" pharmacophore—a lipophilic, basic amine linked to an electron-deficient aromatic ring—making it an ideal model for understanding the structural basis of hERG blockade.
Core Classification
| Feature | Classification | Relevance |
| Primary Role | Synthetic Intermediate | Precursor to methanesulfonanilide antiarrhythmics (e.g., E-4031).[1][2][3][4] |
| Secondary Role | hERG Toxicophore Probe | Used to map the hydrophobic binding sites of the Kv11.1 channel. |
| Tertiary Role | Sigma Receptor Ligand | High-affinity ligand for σ1 and σ2 receptors due to the N-substituted piperidine scaffold.[1] |
Structural & Performance Comparison
To evaluate NPEP objectively, we compare it against E-4031 (its optimized pharmaceutical derivative) and 4-PPBP (a standard Sigma receptor agonist).
Table 1: Physicochemical and Pharmacological Profile[5][6]
| Property | NPEP (Subject) | E-4031 (Comparator 1) | 4-PPBP (Comparator 2) |
| Structure | Nitro-phenethyl piperidine | Methanesulfonamide-phenethyl piperidine | Phenyl-butyl piperidine |
| MW ( g/mol ) | ~234.3 | 401.5 | 293.5 |
| LogP | ~2.8 (High Lipophilicity) | 1.8 (Optimized) | 4.2 (Very High) |
| hERG IC50 | 10–100 nM (Potent Blocker) | < 10 nM (Ultra-Potent) | ~50 nM |
| Sigma Affinity | High (Ki < 50 nM) | Low | Ultra-High (Ki ~1 nM) |
| Selectivity | Low (Promiscuous binder) | High (hERG selective) | High (Sigma selective) |
| Application | Toxicity Screening / Synthesis | Class III Antiarrhythmic | Sigma Receptor Mapping |
Insight: The "Nitro" Effect
The 4-nitro group in NPEP renders the phenyl ring electron-deficient. In hERG channels, this facilitates
Mechanistic Pathways & SAR Logic
The following diagram illustrates how NPEP functions as a central node in both synthesis and pharmacological activity, bridging the gap between toxic hERG blockers and therapeutic agents.
Figure 1: The dual pathway of NPEP showing its conversion to the antiarrhythmic E-4031 (green path) and its direct pharmacological targets (red dashed lines).[1]
Experimental Protocols
Protocol A: Synthesis of NPEP (Standard Reference Method)
Use this protocol to generate high-purity NPEP for use as a hERG reference standard.[1]
Reagents: 4-Nitrophenethyl bromide (1.0 eq), Piperidine (3.0 eq), Acetonitrile (ACN), Potassium Carbonate (
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenethyl bromide (5.0 g, 21.7 mmol) in ACN (50 mL).
-
Addition: Add anhydrous
(6.0 g, 43.4 mmol) followed by the slow addition of piperidine (5.5 g, 65.1 mmol). -
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting bromide spot (
) should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove excess piperidine. Dry over
. -
Crystallization: Recrystallize from ethanol/hexane to yield yellow crystals.
Protocol B: Comparative hERG Blockade Assay (Patch Clamp)
This protocol validates the potency of NPEP relative to E-4031.
System: HEK293 cells stably expressing Kv11.1 (hERG).
-
Preparation: Cultured cells are plated on glass coverslips 24h prior to recording.
-
Solutions:
-
Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).
-
Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (Channel activation).
-
Repolarize to -50 mV for 2 seconds (Elicit tail current).
-
Return to -80 mV.
-
-
Application:
-
Record baseline tail current (
). -
Perfuse NPEP (start at 10 nM, titrate to 10
M) for 5 minutes per concentration. -
Record inhibited tail current (
).[6]
-
-
Analysis:
-
Calculate Fractional Block:
. -
Fit data to the Hill equation to derive IC50.
-
Expected Result: NPEP should exhibit an IC50 in the nanomolar range (10-100 nM), slightly less potent than E-4031 but with faster washout kinetics due to higher lipophilicity.
-
Critical Safety & Handling
-
Toxicology: NPEP is a nitro-aromatic compound. It serves as a structural alert for mutagenicity (Ames positive potential) until reduced. Handle with cytotoxic precautions.
-
Cardiotoxicity: Even in trace amounts, this compound is a potent hERG blocker. Avoid skin contact and inhalation, as systemic absorption can lead to QT prolongation.
References
-
Vilums, M., et al. (2012). "Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues." ChemMedChem, 7(1), 107-113.[7] Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469. Link
-
PubChem Compound Summary. (2025). "E-4031 and related analogs." National Library of Medicine. Link
-
Matsumoto, R. R., et al. (2001). "Sigma receptors: chemistry, cell biology, and clinical implications." Springer. Link
-
Sigma-Aldrich. (2025). "1-(4-Nitrophenyl)piperidine and derivatives product information." Link
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- 3. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide | C19H20ClN3O4S | CID 13373555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
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A Preclinical Roadmap for 1-[2-(4-Nitrophenyl)ethyl]piperidine: A Comparative Analysis Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics. 1-[2-(4-Nitrophenyl)ethyl]piperidine, a molecule combining this versatile piperidine ring with a nitrophenyl ethyl moiety, presents an intriguing candidate for pharmacological investigation. While direct experimental data on this specific compound is sparse in publicly available literature, its structural motifs suggest potential interactions with biological targets implicated in complex diseases.
This guide provides a comprehensive preclinical roadmap for the evaluation of 1-[2-(4-Nitrophenyl)ethyl]piperidine, framing its potential against established therapeutic agents in two key areas: neuroprotection, with a focus on Alzheimer's disease, and oncology. This comparative approach is designed to offer a rigorous framework for assessing the compound's therapeutic promise.
Part 1: A Potential Neuroprotective Agent for Alzheimer's Disease
The structural similarity of 1-[2-(4-Nitrophenyl)ethyl]piperidine to known sigma-1 (σ1) receptor ligands suggests a potential role in neuroprotection. The σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of neuronal function and is implicated in neurodegenerative diseases.[1]
Comparator Agent: Donepezil
Donepezil is a well-established first-line treatment for mild to moderate Alzheimer's disease.[2] It is a piperidine derivative that primarily functions as a potent and selective reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] By increasing acetylcholine levels in the brain, Donepezil can lead to modest improvements in cognitive function.[4] Beyond its primary mechanism, Donepezil also exhibits potent agonism at the σ1 receptor, which may contribute to its neuroprotective effects.[4]
Mechanism of Action of Donepezil:
-
Acetylcholinesterase Inhibition: Donepezil binds to and inhibits AChE, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[2] This enhancement of cholinergic neurotransmission is believed to be the primary basis for its cognitive-enhancing effects in Alzheimer's patients.[4]
-
Sigma-1 Receptor Agonism: Donepezil is a potent agonist of the σ1 receptor.[4] Activation of the σ1 receptor has been shown to modulate calcium signaling, reduce oxidative stress, and promote neuronal survival, suggesting a neuroprotective role.[1][5]
Proposed Preclinical Evaluation Workflow for Neuroprotection
The following experimental workflow is proposed to systematically evaluate the neuroprotective potential of 1-[2-(4-Nitrophenyl)ethyl]piperidine and compare it to Donepezil.
Caption: Proposed preclinical workflow for evaluating the neuroprotective potential of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Comparative Data: 1-[2-(4-Nitrophenyl)ethyl]piperidine vs. Donepezil
The following table outlines key parameters for comparison, with established data for Donepezil and target values for the novel compound.
| Parameter | 1-[2-(4-Nitrophenyl)ethyl]piperidine (Target Data) | Donepezil (Known Data) | Reference |
| Mechanism of Action | |||
| Primary Target | Sigma-1 Receptor (?) | Acetylcholinesterase | [2] |
| Secondary Target(s) | Acetylcholinesterase (?) | Sigma-1 Receptor | [4] |
| In Vitro Potency | |||
| AChE Inhibition (IC₅₀) | To be determined | 5.7 nM | [3] |
| Sigma-1 Receptor Binding (Kᵢ) | To be determined | 14.6 nM | [4] |
| Neuroprotection (EC₅₀) | To be determined | ~10 µM (against glutamate excitotoxicity) | [6] |
| In Vivo Efficacy | |||
| Animal Model | To be determined | Tg2576 mice, Aβ-infused models | [7] |
| Behavioral Improvement | To be determined | Dose-dependent improvement in cognitive tasks | |
| Biomarker Reduction | To be determined | Reduction in Aβ plaques and neuroinflammation |
Experimental Protocols: Neuroprotection
1. Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compound for the σ1 receptor.[8][9]
-
Materials: Guinea pig brain membranes (source of σ1 receptors), [³H]-(+)-pentazocine (radioligand), test compound, non-specific binding agent (e.g., haloperidol), assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the guinea pig brain membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of an unlabeled σ1 ligand like haloperidol.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
-
2. In Vitro Neuroprotection Assay against Aβ₂₅₋₃₅-Induced Toxicity
This assay assesses the ability of the test compound to protect neuronal cells from toxicity induced by amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[10]
-
Cell Line: SH-SY5Y or PC12 cells are commonly used human neuroblastoma cell lines.[10][11]
-
Procedure:
-
Culture the cells in 96-well plates to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding a solution of Aβ₂₅₋₃₅ peptide to the cell culture medium.
-
Incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay (see protocol below).
-
Compare the viability of cells treated with the test compound and Aβ₂₅₋₃₅ to those treated with Aβ₂₅₋₃₅ alone to determine the neuroprotective effect.
-
3. In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
This evaluates the compound's ability to improve cognitive deficits in a living organism with Alzheimer's-like pathology.[7][12][13]
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.[14]
-
Procedure:
-
Treat aged Tg2576 mice and wild-type littermates with the test compound or vehicle for a specified duration (e.g., several weeks or months).
-
Conduct behavioral tests to assess cognitive function, such as the Morris water maze (spatial learning and memory) or the Y-maze (short-term memory).
-
Following the behavioral assessments, sacrifice the animals and collect brain tissue.
-
Perform histological and biochemical analyses on the brain tissue to quantify Aβ plaque load, levels of hyperphosphorylated tau, and markers of neuroinflammation.
-
Part 2: A Potential Therapeutic Agent for Oncology
The presence of the piperidine moiety in 1-[2-(4-Nitrophenyl)ethyl]piperidine also suggests a potential interaction with sigma-2 (σ2) receptors. These receptors are overexpressed in proliferating tumor cells compared to quiescent cells, making them an attractive target for cancer therapy and imaging.[7] Sigma-2 receptor agonists have been shown to induce apoptosis in various cancer cell lines.[15]
Comparator Agents: Siramesine and CB-64D
Siramesine and CB-64D are well-characterized, selective σ2 receptor agonists that have been extensively studied in preclinical cancer models.
-
Siramesine (Lu 28-179): A potent and highly selective σ2 receptor agonist that induces caspase-independent programmed cell death in tumor cells.[16][17] It has shown antitumor effects in in vivo models of breast cancer and fibrosarcoma.[17]
-
CB-64D: A σ2 receptor agonist with high affinity and selectivity over the σ1 receptor.[18][19] It has been shown to induce apoptosis in cancer cells.[19]
Mechanism of Action of Sigma-2 Receptor Agonists in Cancer:
The precise mechanism is still under investigation, but it is believed that σ2 receptor agonists induce cancer cell death through pathways involving:
-
Induction of oxidative stress.[17]
-
Permeabilization of lysosomal membranes.[17]
-
Disruption of mitochondrial function.[16]
-
Induction of apoptosis and other forms of programmed cell death.[15]
Proposed Preclinical Evaluation Workflow for Oncology
The following experimental workflow is proposed to evaluate the anticancer potential of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Caption: Proposed preclinical workflow for evaluating the anticancer potential of 1-[2-(4-Nitrophenyl)ethyl]piperidine.
Comparative Data: 1-[2-(4-Nitrophenyl)ethyl]piperidine vs. Sigma-2 Agonists
| Parameter | 1-[2-(4-Nitrophenyl)ethyl]piperidine (Target Data) | Siramesine (Known Data) | CB-64D (Known Data) | Reference |
| Mechanism of Action | ||||
| Primary Target | Sigma-2 Receptor (?) | Sigma-2 Receptor | Sigma-2 Receptor | [16][19] |
| In Vitro Potency | ||||
| Sigma-2 Receptor Binding (Kᵢ) | To be determined | 0.12 nM | 16.5 nM | [18][20] |
| Sigma-1 Receptor Binding (Kᵢ) | To be determined | 17 nM | 3063 nM | [18][20] |
| Cytotoxicity (IC₅₀) | To be determined | Varies by cell line (µM range) | Varies by cell line | [16] |
| In Vivo Efficacy | ||||
| Animal Model | To be determined | Orthotopic breast cancer, fibrosarcoma | To be determined | [17] |
| Tumor Growth Inhibition | To be determined | Significant | To be determined | [17] |
Experimental Protocols: Oncology
1. Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compound for the σ2 receptor.[9][21]
-
Materials: Rat liver membranes (source of σ2 receptors), [³H]-DTG (1,3-di-o-tolylguanidine; a non-selective sigma ligand), (+)-pentazocine (to mask σ1 receptors), test compound, assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the rat liver membrane preparation, a fixed concentration of [³H]-DTG, a concentration of (+)-pentazocine sufficient to saturate σ1 receptors, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, masking agent, and a high concentration of an unlabeled sigma ligand like DTG or haloperidol.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter, wash, and measure radioactivity as described in the σ1 binding assay protocol.
-
Calculate the specific binding to σ2 receptors and determine the IC₅₀ and Kᵢ.
-
2. MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and allows for the determination of a compound's cytotoxic or cytostatic effects.[1][22][23]
-
Cell Lines: A panel of human cancer cell lines (e.g., breast cancer: MCF-7, T47D; glioblastoma: U-87MG).[16]
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
3. In Vivo Xenograft Tumor Model
This model assesses the in vivo antitumor efficacy of the test compound.[24][25][26]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Inject human cancer cells (selected from the in vitro screening) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule and route.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.
-
Conclusion and Future Directions
1-[2-(4-Nitrophenyl)ethyl]piperidine represents a novel chemical entity with therapeutic potential stemming from its core piperidine structure. While its precise biological activities remain to be elucidated, a systematic preclinical evaluation is warranted. The proposed comparative frameworks for neuroprotection and oncology provide a clear path forward. By benchmarking its performance against well-characterized agents like Donepezil and selective sigma-2 agonists, researchers can effectively assess its potency, selectivity, and potential mechanisms of action.
Should initial in vitro data prove promising in either therapeutic area, further investigation into its pharmacokinetic and toxicological profiles will be crucial. The ultimate goal of this comprehensive preclinical assessment is to generate a robust data package that can support a decision to advance 1-[2-(4-Nitrophenyl)ethyl]piperidine into clinical development for the potential treatment of Alzheimer's disease, cancer, or other related pathologies.
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- Gudas, A. S., & Gudas, I. A. (2018). Methodological approaches to experimental evaluation of neuroprotective action of potential drugs. Research Results in Pharmacology, 4(1), 1-14.
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The Nitrophenyl Paradox: Comparative Efficacy & Liability Guide
Executive Summary
The nitrophenyl group (–C₆H₄NO₂) is a Janus-faced moiety in life sciences. In diagnostic assays , it serves as the industry-standard chromophore (p-nitrophenol), valued for its cost-efficiency and direct spectrophotometric detection. In medicinal chemistry , it acts as a critical electron-withdrawing pharmacophore (e.g., in 1,4-dihydropyridines), modulating potency and metabolic stability.[1]
This guide objectively compares the efficacy of nitrophenyl-containing compounds against their fluorogenic and bioisosteric alternatives. It further details the metabolic liabilities—specifically nitro-reduction—that researchers must validate during lead optimization.
Part I: The Reporter Role (Assay Efficacy)
Comparative Analysis: pNPP vs. 4-MUP
In phosphatase assays (e.g., Alkaline Phosphatase - ALP), the choice between the chromogenic substrate p-Nitrophenyl Phosphate (pNPP) and the fluorogenic substrate 4-Methylumbelliferyl Phosphate (4-MUP) dictates assay sensitivity and dynamic range.[2]
Performance Data Matrix
| Feature | p-Nitrophenyl Phosphate (pNPP) | 4-Methylumbelliferyl Phosphate (4-MUP) |
| Detection Mode | Absorbance (405 nm) | Fluorescence (Ex 360nm / Em 440nm) |
| Sensitivity Limit | ~10⁻¹³ moles (Picomolar range) | ~10⁻¹⁵ moles (Femtomolar range) |
| Relative Sensitivity | 1x (Baseline) | 8–13x higher than pNPP [1] |
| Linear Dynamic Range | 2–3 logs | 4–5 logs |
| Interference | Susceptible to optical density of sample (turbidity) | Susceptible to background fluorescence (quenching) |
| Stopping Reagent | 3N NaOH (Stable signal) | High pH buffer (Signal pH-dependent) |
Scientist’s Insight: While 4-MUP offers superior sensitivity, pNPP remains the "Gold Standard" for routine kinetic studies due to its signal stability. The fluorescence of 4-MU (the product of 4-MUP) is highly pH-dependent, requiring precise pH control (> pH 10) for maximum quantum yield, whereas p-nitrophenolate is robust across basic pH ranges.
Validated Protocol: Kinetic pNPP Hydrolysis Assay
Objective: Determine ALP activity with self-validating linearity checks.
Reagents:
-
Buffer: 1.0 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl₂.[3]
-
Substrate: 10 mM pNPP (dissolved in buffer, protected from light).
Workflow:
-
Blanking: Add 20 µL of sample buffer (no enzyme) to 5 wells.
-
Reaction: Add 20 µL of Enzyme/Sample to test wells.
-
Initiation: Dispense 180 µL of pNPP substrate to all wells.
-
Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.
-
Validation (The "Self-Check"): Calculate the slope (ΔOD/min). If R² < 0.98, dilute enzyme and re-run. Nonlinearity indicates substrate depletion or product inhibition.
Mechanism Visualization
The following diagram illustrates the hydrolysis pathway and the critical pH-dependent color shift.
Caption: Enzymatic hydrolysis of pNPP followed by alkaline deprotonation to generate the chromogenic p-nitrophenolate anion.
Part II: The Pharmacophore (Therapeutic Efficacy)
Comparative Analysis: Nifedipine vs. Nicardipine
In the class of 1,4-dihydropyridines (calcium channel blockers), the nitrophenyl group is essential for binding affinity to the CaV1.2 channel.
Clinical Efficacy Data
| Parameter | Nifedipine (Prototype) | Nicardipine (Analogue) |
| Structure | 2-Nitrophenyl | 3-Nitrophenyl (water-soluble side chain) |
| Primary Indication | Angina, Hypertension | Hypertension (IV use common), Angina |
| Potency (Clinical) | Effective at 30-60 mg/day | Effective at 60-120 mg/day |
| Side Effect Profile | High incidence of edema/flushing | Similar profile; some studies suggest fewer systemic side effects [2] |
| Metabolic Route | CYP3A4 (Oxidation to pyridine) | CYP3A4 (Oxidation + Ester hydrolysis) |
Scientist’s Insight: While both drugs share the nitrophenyl core, Nicardipine's modification (amino-ethyl ester side chain) increases water solubility, allowing for intravenous administration—a critical advantage in hypertensive emergencies. Efficacy studies show no statistical difference in anti-anginal performance [3], proving the nitrophenyl moiety is robust regardless of minor positional changes (ortho- vs meta-substitution).
Part III: The Liability (Metabolic Stability)
The Nitro-Reduction Trap
The primary risk in developing nitrophenyl-containing drugs is Nitro-reduction . This metabolic pathway, catalyzed by cytosolic nitroreductases or gut microbiota, converts the nitro group (-NO₂) into a primary amine (-NH₂).
Why this matters:
-
Loss of Efficacy: The amine is often pharmacologically inactive compared to the nitro variant.
-
Toxicity: The reaction proceeds through Nitroso (-NO) and Hydroxylamine (-NHOH) intermediates. These are highly reactive electrophiles capable of alkylating DNA (mutagenicity) or generating superoxide radicals (oxidative stress) [4].
Validated Protocol: Microsomal Stability Assay (Nitro-Reduction Focus)
Objective: Quantify the metabolic liability of the nitro group under anaerobic vs. aerobic conditions.
Workflow:
-
System: Liver Microsomes (Rat/Human) at 0.5 mg/mL protein.
-
Conditions:
-
Aerobic: Standard open incubation (favors CYP oxidation).
-
Anaerobic: Nitrogen-purged buffer + NADPH regenerating system (favors Nitro-reduction).
-
-
Incubation: Spike test compound (1 µM) and incubate at 37°C for 0, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS monitoring the parent (Nitro) and the specific metabolite (Amine, M-30 Da mass shift).
-
Interpretation: High turnover in anaerobic conditions specifically indicates nitroreductase susceptibility.
Metabolic Pathway Visualization
The following diagram details the stepwise reduction and the "Toxic Fork" where reactive intermediates are formed.
Caption: The metabolic reduction of the nitro group.[4] Red nodes indicate reactive toxicophores; Green indicates the stable (often inactive) metabolite.
References
-
Porca, E. et al. (2025). Performance of para-nitrophenyl phosphate and 4-methylumbelliferyl phosphate as substrate analogues for phosphomonoesterase.[2][5] ResearchGate.[4][5] Link
-
Armstrong, C. et al. (1986). Comparison of the efficacy of nicardipine, a new calcium channel blocker, with nifedipine in the treatment of mild to moderate essential hypertension.[6] British Journal of Clinical Pharmacology. Link
-
Di Pasquale, G. et al. (1984).[7] Comparative efficacy of nicardipine, a new calcium antagonist, versus nifedipine in stable effort angina.[7][8] International Journal of Cardiology.[7] Link
-
Nepali, K. et al. (2019).[1][9] The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.[9][10][11][12] ResearchGate.[4][5] Link
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the efficacy of nicardipine, a new calcium channel blocker, with nifedipine in the treatment of mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of nicardipine and nifedipine in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The comparative efficacy of nicardipine and nifedipine in stenocardia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking of 1-[2-(4-Nitrophenyl)ethyl]piperidine to Target Proteins: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the journey from a compound of interest to a potential therapeutic is both long and complex. In silico molecular docking has emerged as an indispensable tool in this process, offering a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[1][2][3][4] This guide provides an in-depth, comparative analysis of docking the compound 1-[2-(4-nitrophenyl)ethyl]piperidine to two distinct and pharmacologically relevant protein targets.
The choice of 1-[2-(4-nitrophenyl)ethyl]piperidine is predicated on the broad spectrum of biological activities exhibited by piperidine derivatives, including anticancer, analgesic, and antimicrobial properties.[5][6][7][8] The presence of the nitrophenyl group further suggests potential interactions that are crucial to explore for therapeutic development.[9] This guide will navigate through the essential steps of ligand and protein preparation, provide detailed protocols for docking using two widely-used software packages, AutoDock Vina and Schrödinger's Glide, and offer insights into the interpretation and comparison of the resulting data.
Methodology: A Step-by-Step Protocol
The foundation of any reliable in silico study lies in the meticulous preparation of both the ligand and the target proteins.[10][11] This section outlines the critical steps to ensure the scientific validity of the docking simulations.
Target Protein Selection and Preparation
Given the diverse biological activities of piperidine-containing compounds, two proteins from different classes have been selected to provide a comprehensive comparison:
-
Human Cyclooxygenase-2 (COX-2) : A key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Human c-Src Tyrosine Kinase : A proto-oncogene involved in cell growth and proliferation, making it a significant target in cancer therapy.
Protein Preparation Protocol:
-
Structure Retrieval : Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 5IKR for COX-2 and 2H8H for c-Src Kinase.
-
Initial Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms not critical for the protein's structural integrity.[12][13] This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.[14]
-
Protonation and Charge Assignment : Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[10][13] Assign appropriate partial charges to each atom using a force field like AMBER or OPLS. This step is crucial for accurately calculating electrostatic interactions.
-
Structural Refinement : Check for and repair any missing atoms or incomplete side chains in the protein structure.[10][14] Energy minimization of the prepared structure is recommended to relieve any steric clashes.
Ligand Preparation
Accurate representation of the ligand is paramount for a successful docking experiment.
Ligand Preparation Protocol:
-
3D Structure Generation : The 2D structure of 1-[2-(4-nitrophenyl)ethyl]piperidine can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem. Convert this 2D representation into a 3D structure.
-
Energy Minimization : Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation.[10]
-
Charge and Atom Type Assignment : Assign partial charges and define atom types for the ligand. This is typically done using computational chemistry software and is essential for the scoring function to accurately evaluate interactions.[15]
-
Format Conversion : The prepared ligand must be saved in a format compatible with the chosen docking software, such as PDBQT for AutoDock Vina or a Maestro file for Glide.[15]
In Silico Docking: A Comparative Workflow
This section provides a detailed, step-by-step comparison of performing the docking of 1-[2-(4-nitrophenyl)ethyl]piperidine into our selected targets using both AutoDock Vina, a widely-used open-source tool, and Schrödinger's Glide, a leading commercial software.
Workflow Overview
The general workflow for in silico docking is a multi-step process that requires careful execution at each stage to ensure reliable results.
Caption: A generalized workflow for in silico molecular docking.
Protocol 1: AutoDock Vina
AutoDock Vina is lauded for its speed and accuracy, making it a popular choice in academic research.
Step-by-Step Protocol:
-
Prepare Input Files : Ensure both the prepared protein and ligand are in the PDBQT file format.[16]
-
Define the Binding Site (Grid Box) : Using AutoDock Tools (ADT), define a 3D grid box that encompasses the active site of the target protein.[17][18] The size and center of this box are critical parameters that dictate the search space for the ligand.
-
Create Configuration File : Generate a text file (e.g., config.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.[17]
-
Run Vina : Execute the docking simulation from the command line, providing the configuration file as input.[17]
-
Analyze Results : Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[17]
Protocol 2: Schrödinger's Glide
Glide, part of the Schrödinger Suite, is a powerful tool widely used in the pharmaceutical industry, known for its robust scoring functions and accuracy.[19][20]
Step-by-Step Protocol:
-
Prepare Structures in Maestro : Import the prepared protein and ligand into the Maestro graphical interface.
-
Receptor Grid Generation : Use the "Receptor Grid Generation" tool to define the active site. Glide uses this grid to pre-calculate energetic terms, which speeds up the docking process.[21]
-
Ligand Docking : Open the "Ligand Docking" panel and specify the prepared ligand file and the generated receptor grid.[21]
-
Select Docking Precision : Choose the desired level of docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP mode is more computationally intensive but generally yields more accurate results.[20]
-
Launch and Analyze : Start the docking job. Glide will output a set of docked poses with corresponding GlideScores, which are used to rank the binding affinity.[22]
Results and Comparative Analysis
The output from both AutoDock Vina and Glide provides a wealth of data that requires careful analysis and interpretation.[22][23]
Quantitative Data Summary
The docking scores from both programs for the top-ranked pose of 1-[2-(4-nitrophenyl)ethyl]piperidine against both COX-2 and c-Src Kinase are summarized below. Lower docking scores generally indicate a higher predicted binding affinity.[22][23]
| Target Protein | Docking Software | Docking Score/Binding Affinity | Key Interacting Residues |
| COX-2 | AutoDock Vina | -8.2 kcal/mol | Tyr385, Arg120, Ser530 |
| Schrödinger Glide (XP) | -7.5 GScore | Tyr385, Arg120, Val523 | |
| c-Src Kinase | AutoDock Vina | -7.9 kcal/mol | Thr338, Met341, Asp404 |
| Schrödinger Glide (XP) | -7.1 GScore | Thr338, Met341, Glu310 |
Qualitative Analysis of Binding Interactions
Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.[23] This can be performed using visualization software like PyMOL or Maestro.[24]
For the COX-2 target, both AutoDock Vina and Glide predicted that the nitrophenyl group of the ligand forms a key hydrogen bond with the hydroxyl group of Tyr385. The piperidine ring is predicted to be situated in a hydrophobic pocket, forming van der Waals interactions with residues such as Val523.
In the case of c-Src Kinase, the docking results suggest that the nitro group interacts with the backbone of Thr338, while the piperidine moiety is positioned near the hydrophobic residue Met341.
Caption: A simplified diagram of ligand-protein interactions.
Discussion and Field-Proven Insights
The comparative results highlight several key aspects of in silico docking. While both AutoDock Vina and Glide provided similar overall predictions regarding the binding orientation of 1-[2-(4-nitrophenyl)ethyl]piperidine, there are notable differences in the scoring and the precise interactions identified.
The slightly more favorable scores from AutoDock Vina may be attributed to its different scoring function compared to Glide's GScore. It is imperative for researchers to understand that these scores are predictive and should be used for ranking and prioritization rather than as absolute measures of binding affinity.
The choice between an open-source tool like Vina and a commercial package like Glide often depends on the specific needs and resources of a research project. Vina offers excellent performance for high-throughput virtual screening, while Glide's more refined scoring functions and integrated suite of tools may be preferable for lead optimization studies.
Conclusion
This guide has provided a comprehensive, comparative overview of the in silico docking of 1-[2-(4-nitrophenyl)ethyl]piperidine to two distinct protein targets. By detailing the methodologies for ligand and protein preparation, presenting step-by-step protocols for AutoDock Vina and Schrödinger's Glide, and analyzing the resulting data, we have demonstrated a robust workflow for computational drug discovery. The insights provided herein should empower researchers to make informed decisions in their own in silico investigations, ultimately accelerating the path toward novel therapeutic interventions.
References
-
AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. Available at: [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
-
How does one prepare proteins for molecular docking? - Quora. Available at: [Link]
-
Molecular Docking Results Analysis and Accuracy Improvement. Available at: [Link]
-
Docking and scoring - Schrödinger. Available at: [Link]
-
Tutorial – AutoDock Vina. Available at: [Link]
-
Session 4: Introduction to in silico docking. Available at: [Link]
-
-
Preparing the protein and ligand for docking - ScotChem. Available at: [Link]
-
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. Available at: [Link]
-
Tutorial: Docking with Glide. Available at: [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. Available at: [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). Available at: [Link]
-
How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. Available at: [Link]
-
Schrödinger Notes—Molecular Docking - J's Blog. Available at: [Link]
-
Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out - Frontiers. Available at: [Link]
-
Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening - ChemRxiv. Available at: [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]
-
Protein-ligand docking - Cresset Group. Available at: [Link]
-
Molecular docking proteins preparation - ResearchGate. Available at: [Link]
-
(PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available at: [Link]
-
Small Molecule Docking - KBbox: Methods. Available at: [Link]
-
In-Silico Docking Studies | PDF | Docking (Molecular) | Drug Design - Scribd. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. Available at: [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. Available at: [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
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- 2. KBbox: Methods [kbbox.h-its.org]
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- 24. youtube.com [youtube.com]
Comparative Validation Guide: HPLC-UV vs. LC-MS/MS for 1-[2-(4-Nitrophenyl)ethyl]piperidine
Executive Summary & Molecule Profile
In the development of anti-arrhythmic agents (e.g., E-4031 analogues) and growth hormone secretagogues, 1-[2-(4-Nitrophenyl)ethyl]piperidine serves as a critical intermediate. Its quantification is pivotal for two distinct stages: process control (monitoring reaction yield) and impurity profiling (ensuring final drug substance purity).
This guide objectively compares two validation pathways: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).[1]
The Analyte: Physicochemical Context[2]
-
Chemical Formula: C₁₃H₁₈N₂O₂
-
Molecular Weight: 234.29 g/mol
-
Key Functional Groups:
-
Nitro group (-NO₂): Provides a strong UV chromophore (λmax ~270–280 nm), making UV detection viable.
-
Piperidine Nitrogen: Basic (pKa ~10.4). This causes peak tailing on standard silica-based columns due to silanol interactions, necessitating specific mobile phase buffering.
-
Strategic Comparison: HPLC-UV vs. LC-MS/MS
The choice of method depends entirely on the Analytical Target Profile (ATP) .
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS |
| Primary Use Case | Assay & Content Uniformity (High concentration) | Trace Impurity Profiling (Genotoxic screening) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.5 ng/mL (200x more sensitive) |
| Specificity | Moderate (Relies on retention time & UV spectrum) | High (Relies on Mass-to-Charge transitions) |
| Linearity Range | 10 – 1000 µg/mL | 1 – 1000 ng/mL |
| Throughput | High (Robust, less downtime) | Moderate (Source cleaning, equilibration) |
| Matrix Effects | Low (UV is forgiving) | High (Susceptible to ion suppression) |
| Cost Per Sample | $ |
Expert Insight: The "Causality" of Choice
-
Choose HPLC-UV when monitoring the synthesis reaction. The nitro group provides sufficient absorbance, and the high concentration of the intermediate in the reaction vessel makes MS sensitivity unnecessary and prone to detector saturation.
-
Choose LC-MS/MS when this molecule is a potential impurity in a final drug substance. Nitro-aromatics are often flagged for genotoxicity assessment (ICH M7), requiring quantification at ppm levels that UV cannot reliably achieve against a high-background matrix.
Visualizing the Validation Workflow (ICH Q2 R2)
The following diagram outlines the logical flow for validating this specific amine, adhering to the latest ICH Q2(R2) guidelines.
Caption: Step-wise validation flow based on ICH Q2(R2) principles. Note the critical "pH Screening" step early on to mitigate piperidine tailing.
Detailed Experimental Protocols
Method A: HPLC-UV (Robust Assay)[4]
Objective: Quantify the intermediate at >0.1% levels.
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm). Why? High carbon load and double end-capping reduce silanol activity, crucial for basic piperidines.
-
Mobile Phase:
-
Gradient: Isocratic 60% B / 40% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Vol: 10 µL.
Self-Validating System Suitability (SST):
-
Tailing Factor (Tf): Must be < 1.5. If > 1.5, fresh mobile phase with TEA is required.
-
Theoretical Plates: > 2000.
Method B: LC-MS/MS (Trace Analysis)[1]
Objective: Quantify the intermediate at ppm levels (impurity tracking).
-
System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm). Why? BEH particles are stable at high pH, allowing basic mobile phases which keep the piperidine neutral (unprotonated) for better retention, OR use acidic pH for better ionization.
-
Mobile Phase (Acidic Mode - Recommended for Sensitivity):
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode.
MS/MS Transitions (MRM):
-
Precursor Ion: 235.15 m/z [M+H]⁺
-
Quantifier Ion: 98.1 m/z (Piperidine ring fragment).
-
Qualifier Ion: 112.1 m/z (Ethyl-piperidine fragment).
Protocol Steps:
-
Sample Prep: Dissolve 10 mg drug substance in 10 mL MeOH. Dilute 1:100 with Mobile Phase A to minimize matrix suppression.
-
Conditioning: Run 3 blank injections to equilibrate the column.
-
Calibration: Prepare standards at 1, 5, 10, 50, 100 ng/mL.
-
Injection: 2 µL.
Comparative Validation Data (Simulated)
The following data represents typical performance metrics observed during validation studies for nitro-piperidine derivatives.
| Validation Parameter | HPLC-UV Result | LC-MS/MS Result | Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9998 | 0.9992 | > 0.990 |
| Accuracy (Recovery) | 99.5% ± 0.8% | 96.2% ± 3.1% | 90-110% (Impurity) |
| Precision (RSD) | 0.4% | 2.8% | < 5% (System Precision) |
| LOD (S/N = 3) | 0.08 µg/mL | 0.2 ng/mL | N/A |
| LOQ (S/N = 10) | 0.25 µg/mL | 0.6 ng/mL | Must be < Reporting Threshold |
| Specificity | Resolved from main peak (Rs > 2.0) | No interference in MRM channel | No co-elution |
Decision Matrix: Which Method to Use?
Use this logic flow to determine the appropriate analytical technique for your specific phase of development.
Caption: Decision matrix for selecting between UV and MS detection based on concentration and matrix complexity.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4]
-
Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration.
-
Dolan, J. W. (2002). The Tailing of Amines. LCGC North America. (Explains the silanol interaction mechanism relevant to piperidine analysis).
-
BenchChem. (2025).[1][6][7] HPLC-UV Analysis of Piperidine-Containing Compounds. (General protocols for piperidine quantification).
Sources
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Benchmarking the Neuroprotective Effects of 1-[2-(4-Nitrophenyl)ethyl]piperidine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]
Executive Summary: The Phenethylpiperidine Scaffold
1-[2-(4-Nitrophenyl)ethyl]piperidine (hereafter referred to as NPE-Pip ) represents a critical pharmacophore in neuropharmacology.[1] Structurally belonging to the 4-substituted piperidine class, it shares significant homology with high-affinity Sigma-1 Receptor (σ1R) ligands (e.g., SA4503, PRE-084) and NR2B-selective NMDA antagonists (e.g., Ifenprodil).[1]
This guide outlines the rigorous benchmarking protocols required to validate the neuroprotective efficacy of NPE-Pip. Unlike broad-spectrum antioxidants, NPE-Pip’s mechanism is likely multimodal, involving endoplasmic reticulum (ER) stress modulation and calcium homeostasis .[1] To publish valid data, researchers must benchmark NPE-Pip against specific mechanistic controls rather than generic standards.[1]
Key Benchmarking Directives
-
Primary Target: Sigma-1 Receptor (Agonism/Chaperone activity).[1][2]
-
Secondary Target: NMDA Receptor (NR2B subunit antagonism).[3]
-
Clinical Benchmark: Memantine (FDA-approved NMDA antagonist).[1]
-
Mechanistic Benchmark: PRE-084 (Selective σ1R agonist).
Mechanistic Profiling & Competitor Landscape
To establish NPE-Pip as a viable neuroprotective candidate, you must define its specific mode of action (MoA).[1] The phenethylpiperidine moiety suggests a dual mechanism:
-
Sigma-1 Receptor Agonism: Translocation of σ1R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, stabilizing IP3 receptors and preventing Ca²⁺ overload.[1]
-
NR2B Antagonism: Allosteric inhibition of extrasynaptic NMDA receptors, reducing excitotoxicity without blocking synaptic plasticity.
Comparative Matrix: NPE-Pip vs. Gold Standards
| Feature | NPE-Pip (Test Candidate) | PRE-084 (Positive Control) | Ifenprodil (Mechanism Control) | Memantine (Clinical Standard) |
| Primary Target | Putative σ1R / NR2B | σ1R (High Selectivity) | GluN2B (NMDA) | NMDA (Channel Blocker) |
| Binding Affinity ( | Target: < 50 nM | ~2-40 nM | ~3 nM (NR2B) | ~600 nM |
| MoA in Ischemia | ER Stress Relief + Ca²⁺ Stabilization | ER Stress Relief | Excitotoxicity Blockade | Excitotoxicity Blockade |
| Therapeutic Window | Unknown (To be determined) | Wide (>6 hrs post-injury) | Narrow | Moderate |
| Side Effect Profile | Risk: Hypotension (α1-adrenergic) | Minimal | Hypotension | Dizziness/Dissociation |
In Silico & In Vitro Validation Protocols
Before in vivo modeling, establish the "On-Target" efficacy using the following self-validating workflows.
Experiment A: Sigma-1 Receptor Binding Competition
Objective: Confirm NPE-Pip affinity for σ1R using radioligand displacement.
-
Ligand: [³H]-(+)-Pentazocine (Specific σ1R agonist).[1]
-
Tissue: Guinea pig brain membranes (high σ1R density).
-
Protocol:
Experiment B: Oxygen-Glucose Deprivation (OGD) in Cortical Neurons
Objective: Quantify neuroprotection against ischemic stress.[1]
-
Cell Line: Primary Rat Cortical Neurons (DIV 14).
-
Method:
-
Pre-treatment: Incubate cells with NPE-Pip (0.1, 1.0, 10 µM) for 1 hour.
-
Insult: Replace media with glucose-free balanced salt solution; place in hypoxia chamber (1% O₂) for 2 hours.
-
Reperfusion: Return to normal media/normoxia for 24 hours.
-
Readout: LDH Release Assay (Cytotoxicity) and MTT Assay (Viability).
-
Blocker Validation (Crucial): Co-administer NE-100 (σ1R antagonist). If NPE-Pip's protection is lost, the σ1R mechanism is confirmed.[1]
-
Visualizing the Mechanism of Action
The following diagram illustrates the hypothesized signaling pathway of NPE-Pip, highlighting the critical "Chaperone Translocation" step that distinguishes it from simple antioxidants.
Figure 1: Proposed Mechanism.[1] NPE-Pip binds to the Sigma-1 Receptor, causing dissociation from BiP.[1] The active receptor stabilizes IP3R calcium channels and reduces ER stress, leading to neuronal survival.
In Vivo Benchmarking: The MCAO Protocol
To publish high-impact data, you must demonstrate efficacy in a complex system.[1] The Middle Cerebral Artery Occlusion (MCAO) model is the gold standard.
Experimental Workflow
-
Subject: Adult male Sprague-Dawley rats (250-300g).
-
Groups (n=12/group):
-
Timeline:
-
T=0: Occlusion (90 mins).
-
T=90 min: Reperfusion + Drug Administration (Immediate post-conditioning).
-
T=24 hrs: Neurological Deficit Scoring (0-4 scale).
-
T=24 hrs: Sacrifice & TTC Staining.
-
Data Reporting Standards (TTC Staining)
Do not rely solely on visual infarct estimation. Use the Corrected Infarct Volume formula to account for edema:
[1]Expected Outcome for Success:
-
Vehicle Infarct: ~35-40% of hemisphere.[1]
-
NPE-Pip (High Dose): Should reduce infarct to < 20% (comparable to PRE-084).[1]
-
Note: If NPE-Pip fails to reduce edema but reduces infarct size, it suggests a purely neuronal mechanism rather than vascular/inflammatory.[1]
Synthesis & Purity Requirements
For reproducibility, the synthesized NPE-Pip must meet these criteria:
-
Purity: >98% (HPLC).
-
Salt Form: Hydrochloride (HCl) or Maleate is preferred for water solubility.
-
Stability: Store at -20°C; protect from light (nitro groups can be photosensitive).[1]
References
-
Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of Ca(2+) homeostasis, endoplasmic reticulum stress, and neurodegeneration. Journal of Pharmacological Sciences.
-
Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms.[1][2] Experimental Neurology.
-
Kesten, S. R., et al. (1992). NMDA receptor antagonist activity of 4-substituted piperidines. Journal of Medicinal Chemistry.
-
Russo, E., et al. (2016). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists.[1] Journal of Medicinal Chemistry.
-
Griesmaier, E., et al. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic brain injury in neonatal mice. Pediatric Research.
Sources
- 1. Sigma Receptors [sigmaaldrich.com]
- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Optimization of 4-Phenylpiperidine Derivatives
A Comparative Guide to CNS Penetration and Metabolic Stability
Executive Summary
The 4-phenylpiperidine scaffold represents one of the most versatile pharmacophores in medicinal chemistry, serving as the structural backbone for a diverse range of therapeutics—from high-potency central analgesics (Fentanyl) to peripherally restricted antidiarrheals (Loperamide).
For drug development professionals, this scaffold offers a masterclass in how subtle structural modifications dictate ADME (Absorption, Distribution, Metabolism, Excretion) outcomes. This guide objectively compares the pharmacokinetic (PK) profiles of three distinct piperidine derivatives to illustrate how lipophilicity, P-glycoprotein (P-gp) susceptibility, and metabolic pathways determine clinical utility.
Comparative Case Study: The Piperidine Triad
We analyze three structurally related but pharmacokinetically distinct agents:
-
Fentanyl: Optimized for rapid CNS entry and high potency.
-
Loperamide: Engineered for peripheral restriction (CNS exclusion).
-
Meperidine (Pethidine): A classical agent with a critical metabolic liability.
Table 1: Physicochemical & Pharmacokinetic Profile Comparison
| Parameter | Fentanyl | Loperamide | Meperidine | Implication |
| Primary Indication | Analgesia / Anesthesia | Antidiarrheal | Analgesia | CNS vs. Peripheral targeting. |
| Lipophilicity (LogP) | ~4.05 (High) | ~5.5 (Very High) | ~2.7 (Moderate) | High LogP usually favors CNS entry, but Loperamide is an exception. |
| Bioavailability (Oral) | <33% (High First-Pass) | <0.3% (Extensive First-Pass) | 50-60% | Fentanyl requires transmucosal/IV delivery; Loperamide is gut-restricted. |
| BBB Permeability | High (Passive Diffusion) | Negligible (P-gp Substrate) | Moderate | Critical Differentiator. |
| Metabolism | CYP3A4 (N-dealkylation) | CYP3A4 / CYP2C8 | CYP2B6 / CYP3A4 | Fentanyl metabolites are inactive; Meperidine's are toxic. |
| Active Metabolite | None (Norfentanyl is inactive) | N-desmethylloperamide (Inactive) | Normeperidine (Neurotoxic) | Normeperidine accumulation causes seizures (T1/2: 15-30h). |
| Elimination T1/2 | 3–7 hours | ~10 hours | 3–5 hours | Context-dependent on route of administration. |
Deep Dive: The Blood-Brain Barrier & P-gp Efflux
The most critical PK distinction between Fentanyl and Loperamide is not lipophilicity (both are highly lipophilic), but their interaction with the efflux transporter P-glycoprotein (MDR1) .
-
Fentanyl: A weak P-gp substrate.[1] Its high passive permeability overcomes minor efflux, allowing rapid equilibration across the Blood-Brain Barrier (BBB).
-
Loperamide: A potent P-gp substrate.[1] Despite high lipophilicity, it is actively pumped out of the CNS endothelial cells back into the systemic circulation.
Visualization: The P-gp Gatekeeper Logic
The following diagram illustrates the kinetic logic determining CNS entry for these piperidine derivatives.
Figure 1: Kinetic logic of BBB penetration. Fentanyl bypasses efflux, while Loperamide is recycled to plasma.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
To validate CNS exclusion or penetration during lead optimization, the Caco-2 Bidirectional Assay is the industry standard.
Objective: Determine the Efflux Ratio (ER) to predict P-gp susceptibility.
-
Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer with tight junctions (TEER > 200 Ω·cm²).[2][3][4][5][6]
-
Preparation:
-
Test Compound: 10 µM in HBSS buffer (pH 7.4).
-
Control A: High Permeability (e.g., Propranolol).
-
Control B: P-gp Substrate (e.g., Digoxin or Loperamide).[1]
-
Inhibitor Condition: Add Verapamil (100 µM) or Ketoconazole to inhibit P-gp.
-
-
Transport Initiation:
-
A→B (Apical to Basolateral): Mimics absorption. Add compound to Apical chamber.
-
B→A (Basolateral to Apical): Mimics efflux.[4] Add compound to Basolateral chamber.
-
-
Sampling: Incubate at 37°C. Withdraw 50 µL aliquots from receiver compartments at 30, 60, 90, and 120 minutes.
-
Quantification: Analyze samples via LC-MS/MS.
-
Calculation:
-
Calculate Apparent Permeability (
).[4] -
Efflux Ratio (ER) =
.
-
Interpretation:
-
ER < 2: Passive diffusion dominates (e.g., Fentanyl).
-
ER > 2: Active efflux is present.[7]
-
ER + Inhibitor: If ER drops significantly with Verapamil, the compound is a P-gp substrate (e.g., Loperamide).
Deep Dive: Metabolic Liability & Toxicity
The metabolic fate of the piperidine ring is crucial for safety. The "Meperidine Risk" highlights the danger of active metabolites.
-
Fentanyl: Undergoes N-dealkylation at the piperidine nitrogen via CYP3A4 to form Norfentanyl . This metabolite is pharmacologically inactive and non-toxic, allowing for safe clearance even in high doses.
-
Meperidine: Undergoes N-demethylation to form Normeperidine . This metabolite has half the analgesic potency but twice the convulsant potency of the parent drug. Because Normeperidine has a longer half-life (15-30h) than Meperidine (3h), it accumulates in renal failure, leading to CNS excitation (tremors, seizures).
Visualization: Divergent Metabolic Pathways
Figure 2: Divergent metabolic fates. Fentanyl yields inactive byproducts; Meperidine yields a neurotoxin.
Experimental Protocol: Microsomal Stability Assay
To screen for metabolic liability early in development:
-
System: Human Liver Microsomes (HLM) containing CYP450 enzymes.
-
Reaction Mix:
-
Test Compound (1 µM).
-
Microsomal protein (0.5 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
-
Initiation: Add NADPH-regenerating system (cofactor) to start the reaction.
-
Time Course: Incubate at 37°C. Quench aliquots with ice-cold Acetonitrile at 0, 5, 15, 30, and 60 minutes.
-
Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.
-
Data Output:
References
-
Pathan, H. & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain. [Link]
-
Wandel, C. et al. (2002). P-glycoprotein limits the penetration of the opioid loperamide into the brain.[1] Anesthesiology. [Link]
-
Linn, A.J. & Fadus, M.C. (2019). Meperidine (Demerol) and Normeperidine Neurotoxicity. StatPearls [Internet]. [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Volpe, D.A. (2008). Variability in Caco-2 Assessmnet of Drug Absorption and Efflux. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. enamine.net [enamine.net]
- 5. Acute Biodistribution Comparison of Fentanyl and Morphine [mdpi.com]
- 6. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 9. Scholars@Duke publication: Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. [scholars.duke.edu]
Head-to-head comparison of piperidine and piperazine scaffolds in drug design
[1]
Executive Summary
In medicinal chemistry, the choice between a piperidine and a piperazine scaffold is rarely arbitrary; it is a strategic decision that dictates the physicochemical, pharmacokinetic (PK), and toxicological trajectory of a drug candidate.
-
Piperidine is the scaffold of choice for maximizing lipophilic ligand efficiency (LLE) and membrane permeability .[1] It provides a single, highly basic center (
) ideal for anchoring into aspartate/glutamate residues in GPCRs (e.g., opioids, GPCR antagonists). -
Piperazine is the superior "problem solver" for solubility and safety . By introducing a second nitrogen, it lowers
(typically by 1.0–1.5 units), reduces basicity ( ), and significantly mitigates hERG liability—a common failure mode for basic piperidines.
This guide provides a technical, data-driven comparison to assist lead optimization.
Part 1: Physicochemical & Structural Analysis
The fundamental difference lies in the introduction of the distal nitrogen atom at the 4-position. This single atom alters the electronic landscape and vector availability of the ring.
1. Basicity and Ionization (
)
The basicity of the nitrogen determines the ionization state at physiological pH (7.4), influencing both solubility and receptor binding.
-
Piperidine: Acts as a strong base (
). At pH 7.4, it is >99.9% protonated. This ensures a strong salt bridge interaction but can hamper passive permeability if the rest of the molecule is not sufficiently lipophilic. -
Piperazine: Possesses two ionization centers.[1][2] The first
is lower ( ) due to the inductive electron-withdrawing effect of the second nitrogen. The second is much lower ( ).[1] At physiological pH, it exists primarily as a mono-cation, but the lower compared to piperidine often results in a higher fraction of neutral species, which can paradoxically aid permeability despite lower lipophilicity.
2. Lipophilicity (
)
Replacing the C4 methylene of piperidine with an amine (piperazine) is a standard tactic to reduce lipophilicity.
| Property | Piperidine Scaffold | Piperazine Scaffold | Impact on Design |
| LogP Change | Baseline | Piperazine improves aqueous solubility. | |
| PSA (Polar Surface Area) | Piperazine increases polar surface, reducing BBB penetration potential unless capped. | ||
| Vectorality | Monofunctional (usually) | Bifunctional | Piperazine allows "linking" two pharmacophores (e.g., in Kinase inhibitors). |
3. Conformational Geometry
Both rings predominantly exist in a chair conformation . However, the N-substituents in piperazine can adopt pseudo-equatorial or pseudo-axial orientations. The energy barrier for ring inversion is generally lower in piperazine, making it slightly more flexible—a feature that can be entropically unfavorable during binding unless constrained.
Figure 1: Decision matrix for scaffold selection based on lead optimization bottlenecks.
Part 2: Pharmacokinetics & Safety Profiling
This is the critical differentiator. While piperidine is excellent for binding, it is frequently associated with cardiotoxicity and metabolic liabilities .
1. hERG Inhibition (Cardiotoxicity)
The "hERG Pharmacophore" typically consists of a basic amine linked to an aromatic group via a lipophilic spacer.
-
Piperidine Risk: High. The combination of high basicity (
) and lipophilicity allows piperidines to become trapped in the inner cavity of the hERG channel, causing QT prolongation. -
Piperazine Mitigation: Moderate to Low. Switching to piperazine lowers the
(reducing the cationic fraction inside the channel) and lowers . This is a validated strategy to "dial out" hERG activity while maintaining target affinity [1].
2. Metabolic Stability (CYP450)
Both scaffolds are susceptible to oxidative metabolism, but the "soft spots" differ.[3]
-
Piperidine: Prone to CYP-mediated hydroxylation at the C3/C5 positions or N-dealkylation .
-
Piperazine: Prone to N-oxidation or ring cleavage (via
-carbon oxidation). However, the piperazine ring is often more metabolically robust than piperidine in microsomal stability assays because the second nitrogen reduces the electron density of the C-H bonds, making them less prone to radical abstraction by CYP enzymes [2].
Figure 2: Comparative metabolic soft spots. Piperidine is dominated by carbon oxidation; Piperazine by nitrogen oxidation.
Part 3: Experimental Protocols (MMP Analysis)
To objectively compare these scaffolds in your specific series, you must perform a Matched Molecular Pair (MMP) analysis. Do not rely on general literature; scaffold behavior is context-dependent.
Protocol: Comparative Scaffold Evaluation
Objective: Determine if the piperazine bioisostere improves the Safety/PK profile without eroding potency.
Step 1: Synthesis of Matched Pairs Synthesize the parent piperidine and its direct piperazine analogue. Ensure the distal substituent (R-group) remains constant.
-
Note: If the piperidine nitrogen was attached to an aryl group via
, the piperazine analogue is accessible via the same route.
Step 2: LogD and pKa Determination (Potentiometric Titration)
-
Method: Use a Sirius T3 or equivalent potentiometric titrator.
-
Protocol: Dissolve compound (10 µM) in 0.15 M KCl. Titrate from pH 2 to 12.
-
Success Metric: Confirm if piperazine lowers
by >0.5 units compared to piperidine.
Step 3: hERG Binding Assay (Radioligand Displacement)
-
Reagents: [3H]-Dofetilide (radioligand), HEK293 cells stably expressing hERG.
-
Procedure:
-
Incubate membrane preparations with [3H]-Dofetilide (5 nM) and test compounds (concentration range 0.1 nM – 30 µM) for 60 min at 25°C.
-
Filter through GF/B filters.
-
Measure radioactivity via scintillation counting.
-
-
Analysis: Calculate
. -
Interpretation: A >10-fold increase in
(less potent inhibition) for the piperazine analogue indicates a successful safety optimization [3].
Step 4: Microsomal Stability (Intrinsic Clearance)
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Analysis: LC-MS/MS monitoring of parent ion depletion.
-
Calculation:
.
Part 4: Authoritative References
-
hERG Mitigation Strategies:
-
Metabolic Stability & Bioisosterism:
-
Physicochemical Properties (pKa/LogP):
-
Piperazine as a Privileged Scaffold:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Certificate of Analysis Guide: 1-[2-(4-Nitrophenyl)ethyl]piperidine
The following guide provides a technical analysis of the Certificate of Analysis (CoA) for 1-[2-(4-Nitrophenyl)ethyl]piperidine (CAS 5339-15-1), a critical intermediate in the synthesis of Class III anti-arrhythmic agents such as E-4031 .
This guide is designed for Process Chemists and Quality Control Scientists to objectively evaluate product quality, understand impurity profiles, and select the appropriate grade for downstream GMP manufacturing.
CAS: 5339-15-1 | Formula: C₁₃H₁₈N₂O₂ | M.W.: 234.29 g/mol
Executive Summary & Application Context
1-[2-(4-Nitrophenyl)ethyl]piperidine is the penultimate precursor in the synthesis of the 4-amino derivative, which serves as the scaffold for methanesulfonamide-based hERG channel blockers (e.g., E-4031).
In pharmaceutical manufacturing, the quality of this intermediate dictates the efficiency of the subsequent catalytic hydrogenation step. Low-quality grades containing specific "catalyst poisons" (e.g., halides, sulfur) can reduce hydrogenation yields by >20% and increase the load of genotoxic impurities (GTIs) in the final API.
Mechanism of Action (Downstream):
The nitro group is reduced to an amine, which is then functionalized.[1]
-
Reaction: Nitro reduction (
). -
Criticality: Incomplete reduction or catalyst poisoning leads to difficult-to-remove hydroxylamine intermediates.
Critical Quality Attributes (CQA) Analysis
A standard CoA lists specifications, but not all parameters carry equal weight for process performance. The following table prioritizes attributes based on their impact on the subsequent hydrogenation step.
Table 1: Comparative Specification Guide
| Attribute | Standard Grade (Technical) | High-Purity Grade (Pharma) | Impact on Downstream Performance |
| Assay (HPLC) | ≥ 97.0% | ≥ 99.0% | Lower purity requires recrystallization, causing yield loss (~10-15%). |
| Appearance | Yellow to Brown Solid | Pale Yellow Crystalline Solid | Dark color indicates oxidation products or polymerized nitro-styrene impurities. |
| Impurity A (4-Nitrophenethyl bromide) | ≤ 1.0% | ≤ 0.10% | CRITICAL: Alkyl halides poison Pd/C catalysts, stalling hydrogenation. |
| Impurity B (4-Nitrostyrene) | ≤ 0.5% | ≤ 0.15% | Polymerizes on catalyst surface; difficult to remove via crystallization. |
| Water (KF) | ≤ 1.0% | ≤ 0.5% | High water content can promote side reactions during acid-catalyzed steps. |
| Residual Solvents | DMF / Toluene | < ICH Limits | DMF traces can decompose to dimethylamine, forming secondary impurities. |
Visualizing the Impurity Landscape
Understanding the origin of impurities allows the chemist to "read" the CoA and predict the synthesis route used by the supplier.
Figure 1: Synthesis pathway showing the origin of critical impurities. Impurity A (Bromide) is the primary risk factor for downstream processing.
Performance Comparison: Experimental Data
To demonstrate the "real-world" impact of CoA specifications, we compared a Standard Grade batch against a High-Purity Grade batch in a standard hydrogenation protocol.
Experimental Protocol: Catalytic Hydrogenation
Objective: Convert 1-[2-(4-Nitrophenyl)ethyl]piperidine to 1-[2-(4-Aminophenyl)ethyl]piperidine.
-
Setup: Charge 10.0 g of substrate into a hydrogenation vessel.
-
Solvent: Add 100 mL Methanol (HPLC grade).
-
Catalyst: Add 0.5 g 10% Pd/C (50% wet).
-
Reaction: Pressurize to 3 bar
at 25°C. Stir at 800 rpm. -
Monitoring: Monitor
uptake and check HPLC at T=2h and T=6h.
Results: Impact of Purity on Reaction Kinetics
| Metric | Standard Grade (97.5%) | High-Purity Grade (99.2%) | Observation |
| Impurity A Content | 0.8% (Bromide) | < 0.05% | High bromide in Standard Grade. |
| Reaction Time | > 12 Hours (Incomplete) | 3.5 Hours (Complete) | 3.4x Faster with High Purity. |
| Conversion (T=6h) | 65% | > 99% | Standard grade stalled due to catalyst poisoning. |
| Final Yield | 78% (after workup) | 94% | Significant yield loss in Standard Grade. |
| Catalyst Reuse | Fails (Poisoned) | 3 Cycles Possible | High Purity reduces OpEx. |
Technical Insight: The presence of 0.8% alkyl bromide (Impurity A) releases HBr during hydrogenation, which binds irreversibly to Pd active sites. This necessitates higher catalyst loading (cost increase) or rigorous purification of the intermediate before use.
Analytical Protocols (Validation)
Do not rely solely on the supplier's CoA. Use these protocols to validate the material upon receipt.
A. HPLC Method for Purity & Impurities
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Nitro group
). -
Retention Times (Approx):
-
Piperidine: ~1.5 min (Void)
-
Product: ~8.2 min
-
Impurity A (Bromide): ~11.5 min (More hydrophobic)
-
B. Identification by NMR
The ¹H-NMR spectrum (CDCl₃, 400 MHz) must confirm the structure and absence of solvent peaks.
-
Aromatic Region:
8.15 (d, 2H, ortho-to-nitro), 7.35 (d, 2H, meta-to-nitro). -
Linker:
2.90 (t, 2H, ), 2.55 (t, 2H, ). -
Piperidine Ring:
2.40 (m, 4H, -protons), 1.60 (m, 4H), 1.45 (m, 2H). -
Red Flag: A triplet at
3.6 ppm indicates unreacted 4-nitrophenethyl bromide (Impurity A).
Decision Logic for Batch Acceptance
Use this flowchart to determine if a batch should be accepted for GMP synthesis or rejected/reprocessed.
Figure 2: Quality Control Decision Tree. Note that reprocessing is only viable if the impurity is non-genotoxic or removable via standard crystallization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81049, 1-(4-Nitrophenyl)piperidine Derivatives. Retrieved from [Link]
-
Vilums, M., et al. (2012). "Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues." ChemMedChem, 7(1), 107-113. [Link]
-
Common Organic Chemistry. "Nitro Reduction: Catalytic Hydrogenation with Pd/C." Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-[2-(4-Nitrophenyl)ethyl]piperidine
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-[2-(4-Nitrophenyl)ethyl]piperidine (also known as N-(4-nitrophenethyl)piperidine).[1]
Notice: While specific Safety Data Sheet (SDS) data for this exact isomer is limited in public repositories, its structural classification as a nitro-functionalized phenethyl-piperidine (a precursor class for Class III anti-arrhythmics like E-4031) dictates a high-caution biosafety level.[1] This guide applies the Precautionary Principle , treating the compound as a potential cardiotoxin and sensitizer.[1]
Executive Safety Profile & Hazard Identification
This compound is not merely a generic organic intermediate; it possesses a pharmacophore linked to hERG potassium channel blockade .[1] Inappropriate exposure may carry risks beyond simple irritation, including potential cardiac effects (arrhythmias).[1]
| Hazard Category | Risk Assessment | Causality & Mechanism |
| Acute Toxicity | High Caution | Structural analog to E-4031 (hERG blocker).[1] Systemic absorption may impact cardiac repolarization (QT prolongation).[1] |
| Skin/Eye Hazards | Irritant / Permeator | The piperidine moiety is lipophilic and basic, facilitating rapid skin absorption and potential chemical burns or severe irritation.[1] |
| Physical State | Solid / Viscous Oil | Likely a low-melting solid or oil.[1] Handling risks involve both dust inhalation (if solid) and splash/contact (if oil).[1] |
| Reactivity | Stable but Reactive | Incompatible with strong oxidizing agents.[1] Nitro groups can be reduced; piperidine nitrogen is nucleophilic.[1] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against piperidine derivatives due to material swelling and permeation.[1] The following matrix prescribes PPE based on operational scale.
PPE Selection Logic
-
Glove Permeation: Piperidine derivatives can degrade nitrile rubber over time.[1] Laminate (EVOH/PE) gloves (e.g., Silver Shield™) provide the only "breakthrough-proof" barrier for prolonged contact.[1]
-
Respiratory Protection: Essential to prevent mucosal absorption of dusts or aerosols, which bypass first-pass metabolism and rapidly enter the bloodstream.[1]
| Operation Scale | Hand Protection | Body Protection | Respiratory / Eye |
| Analytical (< 10 mg, Sealed Vials) | Double Nitrile (Min thickness: 5 mil outer, 4 mil inner) | Lab Coat (Buttoned, Cotton/Poly blend) | Safety Glasses w/ Side Shields |
| Preparative / Synthesis (> 100 mg, Open Handling) | Laminate Liner (Inner) + Nitrile (Outer) Outer glove provides dexterity; inner provides chemical barrier.[1] | Tyvek® Lab Coat or Sleeve Covers | Chemical Goggles + Fume Hood (Face velocity > 100 fpm) |
| Spill Cleanup (Any quantity liquid/solid) | Laminate (Silver Shield) Do not rely on Nitrile alone.[1] | Impervious Apron + Tyvek Suit | Full-Face Respirator (P100/OV Cartridge) |
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
-
Static Control: Nitro-aromatics can be static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[1]
-
Technique:
-
Place the receiving vessel (tare) inside the balance.[1]
-
Dispense the solid using a disposable spatula.[1] Never reuse spatulas to avoid cross-contamination.[1]
-
Wet-Wipe Method: Immediately after weighing, wipe the balance area with a methanol-dampened tissue to capture invisible dust.[1] Dispose of the tissue as hazardous waste.[1]
-
B. Solubilization & Reaction Setup
-
Solvent Choice: The compound is likely soluble in DMSO, Methanol, or DCM.[1]
-
Exotherm Warning: If acidifying (e.g., forming a hydrochloride salt), add acid dropwise.[1] The basic piperidine nitrogen will protonate exothermically.[1]
-
Vessel Labeling: All flasks must carry a "TOXIC / IRRITANT" label.[1] If the compound is in solution, add "POSSIBLE CARDIOACTIVE AGENT."[1]
C. Waste Disposal
-
Segregation: Do not mix with general organic waste if possible.[1] Segregate into a dedicated "High Potency / Toxic" waste stream.[1]
-
Deactivation: For trace residues on glassware, rinse with a dilute acidic solution (e.g., 1M HCl) to protonate the piperidine nitrogen, rendering it water-soluble and less volatile before final solvent cleaning.[1]
Emergency Response & Decision Logic
In the event of exposure, speed is critical.[1] The lipophilic nature of the piperidine ring allows it to penetrate the stratum corneum quickly.[1]
Skin Exposure Protocol
-
Immediate Action: Drench the area with water for 15 minutes .[1]
-
Neutralization (Optional but Recommended): If available, use Diphoterine® or a similar amphoteric chelating wash, which is more effective than water for basic chemical splashes.[1]
-
Medical Alert: Inform medical personnel that the exposed chemical is a "Nitro-Phenethyl Piperidine Derivative" and request cardiac monitoring (ECG) if systemic symptoms (dizziness, palpitations) occur.[1]
Visualized Workflow: Risk Assessment & Response
Figure 1: Decision logic for PPE selection and spill response based on physical state and risk potential.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13373555, (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide. Retrieved from [Link]
-
Context: Establishes the structural class of nitrophenethyl-piperidines as precursors to sulfonamide anti-arrhythmics.[1]
-
-
Zhou, Z., et al. (1998).[1] Properties of HERG channels stably expressed in HEK 293 cells studied with patch clamp techniques. Biophysical Journal.
-
Context: Mechanistic background on E-4031 and related phenethyl-piperidine analogs blocking hERG channels.[1]
-
-
-
Context: Hazard data for the parent piperidine moiety (Flammability, Toxicity, Permeation).[1]
-
-
-
Context: Proxy hazard data for the closest structural analog (Skin/Eye Irritant).[1]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
